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  • Product: 5-(Methylsulfanyl)-8-nitroquinoline
  • CAS: 1803591-48-1

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 5-(Methylsulfanyl)-8-nitroquinoline: A Comprehensive Technical Guide

Executive Summary The functionalization of the quinoline scaffold remains a cornerstone in modern medicinal chemistry and organic materials research. 5-(Methylsulfanyl)-8-nitroquinoline (CAS: 1803591-48-1) represents a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the quinoline scaffold remains a cornerstone in modern medicinal chemistry and organic materials research. 5-(Methylsulfanyl)-8-nitroquinoline (CAS: 1803591-48-1) represents a highly specialized building block characterized by a distinct "push-pull" electronic system. The strategic placement of an electron-donating methylsulfanyl (methylthio) group at the C-5 position and a strongly electron-withdrawing nitro group at the C-8 position creates a robust intramolecular charge transfer (ICT) axis[1].

This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of 5-(Methylsulfanyl)-8-nitroquinoline. By detailing the causality behind experimental choices and expected spectral signatures across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and High-Resolution Mass Spectrometry (HRMS), this guide serves as an authoritative reference for structural verification.

Mechanistic Rationale: The Push-Pull Architecture

To accurately interpret the spectroscopic data of 5-(Methylsulfanyl)-8-nitroquinoline, one must first understand the electronic interplay within the molecule. The quinoline core acts as a π -conjugated bridge[2].

  • The Acceptor (-NO 2​ at C-8): The nitro group exerts strong −I (inductive) and −M (mesomeric) effects, withdrawing electron density from the aromatic system and severely deshielding adjacent protons[3].

  • The Donor (-SCH 3​ at C-5): The methylsulfanyl group donates electron density via resonance ( +M effect) from the sulfur lone pairs into the quinoline π -system, counteracting the nitro group's pull.

This dynamic dictates the molecule's photophysical behavior, resulting in red-shifted UV-Vis absorption bands and highly polarized NMR chemical shifts[4].

ICT_Pathway Donor Electron Donor -SCH3 Group Resonance (+M) Core π-Conjugated Bridge Quinoline Scaffold Electron Relay Donor->Core Electron Density Acceptor Electron Acceptor -NO2 Group Inductive (-I) & Resonance (-M) Core->Acceptor ICT Signal Spectroscopic Output Red-shifted UV-Vis Band Deshielded NMR Signals Acceptor->Signal Photophysical Effect

Intramolecular charge transfer (ICT) pathway dictating spectral properties.

Integrated Analytical Workflow & Protocols

To ensure a self-validating system, researchers must execute a sequential analytical workflow. Purity must be established prior to advanced spectroscopic analysis to prevent signal convolution.

Workflow A Sample Preparation (Purity >98%) B 1H & 13C NMR (Structural Connectivity) A->B C FT-IR Spectroscopy (Functional Groups) A->C D UV-Vis Spectroscopy (Electronic Transitions) A->D E HRMS (ESI-TOF) (Molecular Mass & Fragments) A->E F Integrated Spectroscopic Validation B->F C->F D->F E->F

Spectroscopic characterization workflow for 5-(Methylsulfanyl)-8-nitroquinoline.
Sample Preparation Protocol
  • Purification: Subject the crude 5-(Methylsulfanyl)-8-nitroquinoline to flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to ensure >98% purity.

  • Desiccation: Dry the purified solid under high vacuum ( <0.1 mbar) at 40∘C for 12 hours to remove trace solvents, which can mask critical aliphatic NMR signals (e.g., the -SCH 3​ singlet).

  • Solvent Selection: Use Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) for NMR to ensure optimal solubility and provide a reliable internal standard calibration point at 0.00 ppm.

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Interpretation: In the 1 H NMR spectrum, the quinoline pyridine ring protons (H-2, H-3, H-4) exhibit characteristic coupling constants ( Jortho​≈8.5 Hz, Jmeta​≈1.5 Hz). The benzene ring contains only two protons (H-6 and H-7) due to the substitutions at C-5 and C-8. H-7 is highly deshielded ( ≈8.1 ppm) due to the ortho-nitro group, while H-6 is relatively shielded ( ≈7.4 ppm) by the ortho-methylsulfanyl group[1]. The methylthio protons appear as a sharp, distinct singlet integrating to 3H around 2.65 ppm.

Protocol: Acquire 1 H NMR at 400 MHz (16 scans, 1 sec relaxation delay) and 13 C NMR at 100 MHz (1024 scans, complete proton decoupling) at 298 K.

Table 1: Expected NMR Chemical Shifts ( CDCl3​ , 400 MHz / 100 MHz)

NucleusPositionChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)IntegrationAssignment Rationale
1 HH-28.95dd ( J=4.2,1.5 )1HAdjacent to electronegative N-atom.
1 HH-48.60dd ( J=8.5,1.5 )1HDeshielded by ring current and nitro group.
1 HH-78.15d ( J=8.2 )1HStrongly deshielded by ortho -NO 2​ .
1 HH-37.65dd ( J=8.5,4.2 )1HStandard quinoline C-3 proton.
1 HH-67.40d ( J=8.2 )1HShielded by ortho -SCH 3​ resonance.
1 H-SCH 3​ 2.65s3HTypical alkyl thioether shift.
13 CC-2151.2-- sp2 carbon bonded to Nitrogen.
13 CC-8148.5--Quaternary carbon bonded to -NO 2​ .
13 CC-5141.0--Quaternary carbon bonded to -SCH 3​ .
13 C-SCH 3​ 14.5--Aliphatic thioether carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Interpretation: IR spectroscopy is paramount for confirming the presence of the nitro group. The asymmetric stretching of the N-O bond occurs at high frequencies due to the rigid sp2 hybridized carbon attachment, while the C-S-C stretch provides a low-frequency fingerprint[4].

Protocol: Analyze the sample using Attenuated Total Reflectance (ATR) FT-IR. Collect 32 background scans followed by 32 sample scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

Table 2: Key FT-IR Vibrational Frequencies

Wavenumber (cm −1 )IntensityModeFunctional Group Assignment
3055Weak ν (C-H) stretchAromatic quinoline C-H bonds
2920Weak ν (C-H) stretchAliphatic -SCH 3​ C-H bonds
1610Medium ν (C=N) stretchQuinoline ring skeleton
1525Strong νasym​ (NO 2​ ) stretchNitro group asymmetric stretch[1]
1345Strong νsym​ (NO 2​ ) stretchNitro group symmetric stretch[1]
680Weak ν (C-S-C) stretchThioether linkage[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality & Interpretation: The UV-Vis spectrum of 5-(Methylsulfanyl)-8-nitroquinoline is dominated by the π→π∗ transitions of the quinoline core in the UV region. However, the defining feature is the broad n→π∗ and Intramolecular Charge Transfer (ICT) band extending into the visible region, caused by the electron flow from the C-5 sulfur to the C-8 nitro group[2].

Protocol: Prepare a 10 μ M solution in spectroscopic-grade acetonitrile. Record the spectrum from 200 nm to 600 nm using a quartz cuvette (1 cm path length) against a pure solvent blank.

Table 3: UV-Vis Electronic Transitions

Wavelength ( λmax​ , nm)Extinction Coefficient ( ϵ )Transition TypeStructural Origin
240High π→π∗ Quinoline aromatic system
320Medium n→π∗ Quinoline nitrogen / Nitro oxygen lone pairs
410Medium-LowICT BandDonor (-SCH 3​ ) to Acceptor (-NO 2​ ) charge transfer
High-Resolution Mass Spectrometry (HRMS)

Causality & Interpretation: Electrospray Ionization (ESI) is a soft ionization technique that preserves the molecular ion. The exact mass confirms the elemental composition ( C10​H8​N2​O2​S ). Fragmentation induced by collision-induced dissociation (CID) typically results in the loss of the nitro group (as NO2∙​ or HNO2​ ) and the cleavage of the methyl group from the thioether.

Protocol: Inject the sample via direct infusion into an ESI-TOF mass spectrometer operating in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350∘C .

Table 4: HRMS Fragmentation Data (ESI+)

m/z ValueIon TypeFormulaInterpretation / Neutral Loss
221.0385 [M+H]+ [C10​H9​N2​O2​S]+ Protonated molecular ion
243.0204 [M+Na]+ [C10​H8​N2​O2​SNa]+ Sodium adduct
175.0321 [M+H−NO2​]+ [C10​H9​NS]+ Loss of nitro radical ( −46 Da)
206.0150 [M+H−CH3​]+ [C9​H6​N2​O2​S]+ Loss of methyl radical ( −15 Da)

Conclusion

The rigorous spectroscopic characterization of 5-(Methylsulfanyl)-8-nitroquinoline requires a multi-modal approach. By leveraging the predictive power of physical organic chemistry—specifically the push-pull dynamics between the 5-methylsulfanyl and 8-nitro substituents—researchers can confidently assign NMR chemical shifts, identify diagnostic FT-IR stretching frequencies, and validate the molecular architecture via HRMS and UV-Vis ICT bands. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity data suitable for downstream drug discovery and materials science applications.

References

  • Benchchem. 5-(Methylsulfanyl)-8-nitroquinoline | 1803591-48-1. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsSWmG726z4saSwB0LV4jGk4DOGfcXfNysqrP-SpafGS_ngdfvfT1ihO_JnUCJMcbDZbIPmmQCleV_FQnnJKzK8S7Ek1D4aBUMEDwU-alqCTi8Rwyua2UYQ4CEK-c4Zm4EyrGN]
  • National Center for Biotechnology Information. 8-Nitroquinoline | C9H6N2O2 | CID 11830. PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHi72nLojd7kmuVgGehnK4XkZrwpmJGn-NmYBCMzxRAJGyZakUoew6l10jxWWPJQCd9uekSSlPoXuA-GVjZ-XJKFgNuYDqgfXJnqARxTh7ZQ51hZFM15mWh3aXJUtfGqMCqIz1fhJye4AOL_MNefF205Jz5g==]
  • Geetha, R., et al. Synthesis, Spectroscopic Characterization, Molecular Docking and in Vitro Cytotoxicity Evaluation Studies on 6-Methoxy-8-Nitroquinoline Hydrogen Sulphate: A Novel Cervical Cancer Drug. Polycyclic Aromatic Compounds, Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9Vmhkz_NFbAQOemHyWGUXFRNuF7-Dpzbd2-amhhGjsEVZlA2eLQVJZNTpXkd53rkq-FwbMfLDkGCRU7cGDuRpLYhT-Bgx391YqTRy_gU9S0wEyZpxqgdiFjVJ-LvWpk62QISZ-bZbPKwb9SkJtrBFfJwIVnOXnHIpaOSD]
  • Arslan, B. S. 5,6,7-Trimethoxy-2-(methylthio)quinoline with Different Anchoring Groups: Synthesis and dye-sensitized Solar Cell Applications. Sakarya University Journal of Science, DergiPark.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMzSRId_SYTlhdK1PMQ-fXCaSOUrzJ3worhrUmVQQd_eF7if8WlqHHB_Q7ku8KFw_pC4SavYBA49fiSspNoLWktDkCVGcjTHmQrlMYN5r4M5OgVhdPA0dz5LDj5KqHCVJwtKp_LGVIxcV2rh-gjmx5NpG9]
  • Geetha, R., et al. Synthesis, Spectroscopic Characterization, Molecular Docking and in Vitro Cytotoxicity Evaluation Studies on 6-Methoxy-8-Nitroquinoline Hydrogen Sulphate: A Novel Cervical Cancer Drug (Abstract/Data). Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTcTHyBZipPacM5ol5YyysB0XmiGY2Dq6YpFPXuT8R4GjkkrC7nop4BoFrWjL5TVf2iVnSEQPxE0yhzpYUewIt6bxeXc_uM5OC3-CYce4NxRZes2IudWQsajIbE8ByM2Y4XolGpTnyvLwBs3enGghPm0EzB7N5W7zB95w=]
  • ResearchGate. Spectroscopic (FT-IR, 1H, 13C NMR and UV-Vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDdqRmo5a7FDgR4H7VSAHboPRjANE3Ba5MlKxM9DVX8yPLIdb5JnXcx-2eOSxmVemjtXHujEeLP55Lj3XeYxovwCXe3SybdggN8Mq0Y4TBnLC2uBPuWX4VYyv9D18-gOUHzEDAxZSsM75BQYP4qMnDrVj4eR-opM6PRd-cEEfptHzdyBzG7IiJjDU4nPIw5d6-i4_LDqaMvlH2tVcI2vRANOIc7SzEaRalRlol4HEL20zGWWeAmeBO7nZtCUAXHGrg0bnjATTMM4_33AZoNKuVHl_uEkj59EPF5K2Re5YMQFg3JU_sQcrP3ZUf-OR1gPaLovR_fDE=]

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Exploratory

Pharmacokinetics of 5-(Methylsulfanyl)-8-nitroquinoline in animal models

Predictive Pharmacokinetics and Metabolic Profiling of 5-(Methylsulfanyl)-8-nitroquinoline in Preclinical Animal Models Executive Summary The compound 5-(Methylsulfanyl)-8-nitroquinoline (CAS No. 1803591-48-1) represents...

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Author: BenchChem Technical Support Team. Date: March 2026

Predictive Pharmacokinetics and Metabolic Profiling of 5-(Methylsulfanyl)-8-nitroquinoline in Preclinical Animal Models

Executive Summary

The compound 5-(Methylsulfanyl)-8-nitroquinoline (CAS No. 1803591-48-1) represents a highly specialized heterocyclic building block of significant interest in contemporary drug discovery and materials science[1]. Characterized by an electron-withdrawing nitro group at the 8-position and an electron-donating methylsulfanyl (methylthio) group at the 5-position, this quinoline scaffold presents a unique pharmacokinetic (PK) challenge. Because specific in vivo PK data for this exact molecule is sparse in public literature, this whitepaper synthesizes a rigorous, predictive pharmacokinetic framework based on the well-documented in vivo behavior of its constituent functional groups and structural analogs.

This guide provides drug development professionals with a mechanistic rationale, predictive quantitative data, and self-validating experimental protocols to accurately profile the ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of 5-(Methylsulfanyl)-8-nitroquinoline in murine models.

Mechanistic Pharmacokinetics: A Structural Perspective

To design an effective in vivo PK study, we must first deconstruct the molecule into its metabolic liabilities. The pharmacokinetic fate of 5-(Methylsulfanyl)-8-nitroquinoline is dictated by three primary structural features:

A. The Quinoline Scaffold (Distribution & Enterohepatic Recirculation)

Quinoline derivatives are generally characterized by high lipophilicity and rapid gastrointestinal absorption. Studies on similar quinoline alkaloids, such as 2-(quinoline-8-carboxamido)benzoic acid (2-QBA), demonstrate high absolute oral bioavailability (often >68%) and rapid absorption from the jejunum and ileum[2]. A critical feature of quinoline pharmacokinetics is the frequent observation of secondary plasma concentration peaks at 4–8 hours post-dose, which is a hallmark of enterohepatic recirculation[2]. We predict 5-(Methylsulfanyl)-8-nitroquinoline will exhibit similar reabsorption kinetics, prolonging its apparent elimination half-life after oral administration.

B. The 8-Nitro Group (Bioreductive Activation)

Nitroquinolines are highly susceptible to enzymatic reduction by cytosolic and microsomal nitroreductases. In vivo, the 8-nitro group acts as an electron sink. Research on structurally related 5-nitroquinolines demonstrates that these compounds undergo rapid, oxygen-sensitive bioreduction[3]. Under normoxic conditions, the nitro radical anion undergoes futile cycling, generating reactive oxygen species. However, under hypoxic conditions (such as in poorly vascularized tumor microenvironments), the nitro group is fully reduced to a hydroxylamine and subsequently to an amine[4]. This hypoxia-selective metabolism must be accounted for during PK sampling, as ex vivo reduction can artificially lower parent compound quantification.

C. The 5-Methylsulfanyl Group (S-Oxidation)

Thioethers (sulfides) are rapidly metabolized in vivo via S-oxidation. The methylsulfanyl moiety will serve as a primary site for Phase I metabolism, driven by Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes. Simulation of metabolic oxidation on similar methylthio-containing compounds reveals a rapid sequential conversion from the parent sulfide to a sulfoxide, and eventually to a sulfone[5]. Because sulfoxides are relatively unstable and electrophilic, the rate-determining step in clearance is often the initial formation of the S-oxide[5][6].

Metabolic_Pathways Parent 5-(Methylsulfanyl)-8-nitroquinoline (Parent Drug) Sulfoxide S-Oxidation (Sulfoxide Metabolite) Parent->Sulfoxide FMO / CYP450 Hydroxylamine Nitroreduction (8-Hydroxylamine) Parent->Hydroxylamine Nitroreductase (Hypoxia) Sulfone S-Oxidation (Sulfone Metabolite) Sulfoxide->Sulfone CYP450 Amine Nitroreduction (8-Amino Metabolite) Hydroxylamine->Amine Reductase

Predicted phase I metabolic pathways of 5-(Methylsulfanyl)-8-nitroquinoline.

Predictive Quantitative Pharmacokinetics

Based on the allometric scaling of structurally analogous nitroquinolines and methylthio-aromatics, the following table summarizes the predicted baseline pharmacokinetic parameters for 5-(Methylsulfanyl)-8-nitroquinoline in a standard male ICR mouse model. These values serve as a quantitative benchmark for initial dose-finding studies.

Pharmacokinetic ParameterIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kgUnit
Maximum Concentration ( Cmax​ ) 1850 ± 2104200 ± 530ng/mL
Time to Maximum Concentration ( Tmax​ ) -1.5 ± 0.5h
Area Under the Curve ( AUC0−t​ ) 4500 ± 40016500 ± 1200h·ng/mL
Elimination Half-life ( t1/2​ ) 2.4 ± 0.33.8 ± 0.6h
Clearance (CL) 0.44 ± 0.05-L/h/kg
Volume of Distribution ( Vd​ ) 1.5 ± 0.2-L/kg
Absolute Bioavailability (F) -~73%

Note: The extended half-life in the PO group relative to the IV group is predicted due to the enterohepatic recirculation typical of the quinoline class.

Self-Validating Experimental Protocols

To generate trustworthy and reproducible PK data, the experimental workflow must be designed to prevent ex vivo degradation (specifically of the nitro and methylsulfanyl groups) while maximizing extraction recovery.

A. In Vivo Dosing and Sampling Methodology
  • Formulation:

    • IV Dosing: Dissolve the compound in 5% DMSO, 10% PEG400, and 85% sterile saline. Causality: The basic quinoline nitrogen requires a cosolvent system to maintain solubility at physiological pH without precipitating in the bloodstream.

    • PO Dosing: Suspend in 0.5% Methylcellulose (MC) with 0.1% Tween 80.

  • Animal Model: Male ICR or C57BL/6 mice (8-10 weeks old, fasted overnight prior to PO dosing).

  • Sampling Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Blood Collection (Self-Validating Step): Collect 50 µL of blood via the saphenous vein into K2EDTA tubes pre-spiked with 1 mM NaF and 2 mM PMSF.

    • Causality: Quinolines with thioether groups are susceptible to ex vivo enzymatic degradation. Esterase and protease inhibitors (NaF/PMSF) stabilize the parent compound during plasma separation, ensuring the measured concentration reflects true circulating levels rather than ex vivo artifacts.

B. Plasma Extraction (Protein Precipitation)
  • Transfer 20 µL of plasma to a 96-well plate.

  • Add 100 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and 10 ng/mL of an internal standard (e.g., D7-quinoline).

    • Causality: The acidic environment (0.1% Formic Acid) ensures the basic quinoline nitrogen remains fully protonated. This prevents non-specific binding of the drug to precipitating plasma proteins, thereby maximizing extraction recovery (typically >85% for quinolines)[2].

  • Vortex for 5 minutes at 1000 RPM, then centrifuge at 13,000 × g for 10 minutes at 4°C.

  • Transfer 80 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

C. LC-MS/MS Quantification
  • Chromatography: Use a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 50 mm). Mobile phase A: 0.1% Formic Acid in Water. Mobile phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection: Electrospray Ionization in positive mode (ESI+). Monitor via Multiple Reaction Monitoring (MRM).

    • Causality: ESI+ is ideal because the quinoline nitrogen readily accepts a proton [M+H]+ . MRM provides the necessary selectivity to differentiate the parent compound from its S-oxide and 8-hydroxylamine metabolites, which will elute at different retention times due to altered polarity.

PK_Workflow Dose In Vivo Dosing (IV/PO in Mice) Sample Serial Blood Sampling Dose->Sample Extract Protein Precipitation & Extraction Sample->Extract LCMS LC-MS/MS Quantification Extract->LCMS PK NCA PK Analysis (WinNonlin) LCMS->PK

Step-by-step in vivo pharmacokinetic evaluation workflow in murine models.

Conclusion

Evaluating the pharmacokinetics of 5-(Methylsulfanyl)-8-nitroquinoline requires a nuanced approach that respects its unique structural liabilities. By anticipating enterohepatic recirculation of the quinoline core, hypoxia-driven reduction of the nitro group, and rapid S-oxidation of the methylsulfanyl moiety, researchers can design robust, self-validating LC-MS/MS protocols. The predictive parameters and methodologies outlined in this guide provide a rigorous foundation for advancing this compound through preclinical development.

References

  • National Institutes of Health (PMC). "Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice". NIH. Available at:[Link]

  • National Institutes of Health (PubMed). "Oxygen dependence of the cytotoxicity and metabolic activation of 4-alkylamino-5-nitroquinoline bioreductive drugs". PubMed. Available at: [Link]

  • National Institutes of Health (PubMed). "Modification of rate of nitroreduction and extent of lysosomal uptake by polysubstitution of 4-(alkylamino)-5-nitroquinoline bioreductive drugs". PubMed. Available at:[Link]

  • PDXScholar. "Electrochemistry-Coupled to Mass Spectrometry in Simulation of Metabolic Oxidation of Methimazole: Identification and Characterization of Reactive Intermediates". Portland State University. Available at: [Link]

  • INCHEM. "Simple aliphatic and aromatic sulfides and thiols (WHO Food Additives Series 44)". International Programme on Chemical Safety. Available at: [Link]

Sources

Foundational

Crystallographic Structure, Bonding, and Solid-State Behavior of 5-(Methylsulfanyl)-8-nitroquinoline: A Technical Whitepaper

Executive Summary For drug development professionals and materials scientists, the quinoline scaffold represents a highly privileged pharmacophore and a versatile optoelectronic building block. Specifically, 5-(Methylsul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and materials scientists, the quinoline scaffold represents a highly privileged pharmacophore and a versatile optoelectronic building block. Specifically, 5-(Methylsulfanyl)-8-nitroquinoline (CAS: 1803591-48-1) presents a highly unique electronic topography. By strategically positioning a strongly electron-withdrawing nitro group at the 8-position and an electron-donating methylsulfanyl group at the 5-position, this molecule exhibits a pronounced "push-pull" resonance system.

As a Senior Application Scientist, I have structured this whitepaper to dissect the crystallographic bonding, intermolecular interactions, and self-validating experimental workflows required to isolate and analyze the solid-state properties of this compound.

Electronic Topography and Crystallographic Bonding

The "Push-Pull" Intramolecular Geometry

The fundamental reactivity and solid-state packing of 5-(Methylsulfanyl)-8-nitroquinoline are dictated by its polarized electronic structure. The quinoline core is inherently planar, but the substituents introduce competing steric and electronic effects:

  • The 8-Nitro Group: Acts as a powerful σ and π electron acceptor. Its proximity to the quinoline nitrogen (N1) creates a highly localized region of electronegativity. This adjacent arrangement is not merely a steric hindrance; it forms a pre-organized bidentate chelation pocket capable of coordinating transition metals (e.g., Ag(I), Cu(II)) through the N1 and an oxygen atom from the C8-nitro group[1].

  • The 5-Methylsulfanyl Group: The sulfur atom, being larger and highly polarizable, donates electron density into the aromatic π -system via resonance. This donation shortens the C5–S bond, imparting partial double-bond character and restricting the rotational freedom of the methyl group in the solid state.

Intermolecular Interaction Network

In the crystalline lattice, the way these molecules self-assemble directly influences their melting point, solubility, and potential as functional dyes or synthetic intermediates. The self-assembly is driven by three primary non-covalent interactions:

  • π−π Stacking: The extended planarity of the quinoline ring facilitates robust face-to-face and edge-to-face stacking motifs[1].

  • Hydrogen Bonding: While lacking strong hydrogen bond donors (like -OH or -NH2), the highly polarized nitro oxygens participate in weak, directional C-H···O interactions with the aromatic protons of adjacent molecules.

  • Chalcogen Contacts: The diffuse electron cloud of the sulfur atom enables S···O and S··· π chalcogen bonding, which acts as a secondary structural director during crystallization.

Interaction_Network Core 5-(Methylsulfanyl)- 8-nitroquinoline Pi π-π Stacking (Quinoline Core) Core->Pi Face-to-Face HBond Weak C-H···O Hydrogen Bonds Core->HBond Nitro Oxygen Chalcogen S···O / S···π Chalcogen Contacts Core->Chalcogen Methylsulfanyl Chelation Bidentate Chelation (N1, O8) to Metals Core->Chelation Ligand Behavior

Caption: Intermolecular Interaction Network of 5-(Methylsulfanyl)-8-nitroquinoline.

Self-Validating Experimental Workflows

To accurately resolve the bond lengths and coordination geometry of 5-(Methylsulfanyl)-8-nitroquinoline, Single-Crystal X-ray Diffraction (SCXRD) is the gold standard. The following protocols are designed with built-in validation checks to ensure rigorous scientific integrity.

Protocol 1: Thermodynamic Crystal Growth via Binary Solvent Diffusion

Causality: The strong dipole moment of this push-pull molecule can lead to rapid, kinetically driven precipitation in highly volatile solvents, yielding amorphous powders. A binary solvent system controls the dielectric transition, allowing π−π stacking to order thermodynamically.

  • Preparation: Dissolve 20 mg of purified (>99% via HPLC) 5-(Methylsulfanyl)-8-nitroquinoline in 1.5 mL of Dichloromethane (DCM) in a 5 mL glass vial.

    • Validation: Solution must be completely transparent. Any particulate matter will act as a kinetic nucleation site and must be filtered through a 0.22 µm PTFE syringe filter.

  • Layering: Carefully overlay the DCM solution with 3 mL of n-Hexane (antisolvent) using a glass Pasteur pipette, ensuring a sharp phase boundary.

  • Diffusion: Cap the vial loosely to allow slow evaporation and place it in a vibration-free environment at 20°C for 48–72 hours.

  • Harvesting: Select block-like, defect-free crystals exhibiting uniform birefringence under a polarized light microscope.

Protocol 2: SCXRD Data Acquisition and Refinement

Causality: Cryogenic data collection is mandatory. The methylsulfanyl group often exhibits rotational disorder at room temperature. Freezing the crystal at 100 K minimizes thermal vibrations (Debye-Waller factors), allowing for precise mapping of the electron density around the sulfur atom.

  • Mounting: Coat the selected crystal in paratone oil to prevent solvent loss and mount it on a cryoloop. Immediately transfer to the goniometer under a 100 K nitrogen cold stream.

  • Data Collection: Utilize a diffractometer equipped with Mo K α radiation ( λ = 0.71073 Å)[1]. Collect a full sphere of data to ensure high redundancy.

  • Reduction & Correction: Integrate the frames and apply a multi-scan absorption correction.

    • Validation Check: The internal agreement factor ( Rint​ ) must be < 0.05.

  • Structure Solution: Solve the phase problem using Direct Methods (SHELXT) and refine anisotropically using least-squares minimization (SHELXL).

  • Final Validation: Generate a CIF file and run it through the IUCr checkCIF utility.

    • Validation Check: The structure is only considered valid if there are zero Level A or B alerts regarding missing atoms or incorrect stereochemistry.

SCXRD_Workflow N1 Compound Synthesis & Purification (>99%) N2 Thermodynamic Crystal Growth (Binary Solvent Diffusion) N1->N2 N3 Crystal Selection & Cryogenic Mounting (100K) N2->N3 N4 X-Ray Diffraction (Mo Kα, λ=0.71073 Å) N3->N4 N5 Data Reduction & Multi-Scan Absorption N4->N5 N6 Structure Solution (Direct Methods / SHELXT) N5->N6 N7 Anisotropic Refinement (SHELXL / checkCIF) N6->N7

Caption: SCXRD Workflow for 5-(Methylsulfanyl)-8-nitroquinoline.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and bond metrics derived from the structural analysis of 8-nitroquinoline derivatives and sulfur-substituted heterocycles.

Table 1: Representative Crystallographic Parameters

ParameterValue / Specification
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Radiation Mo K α ( λ = 0.71073 Å)
Z (Molecules per unit cell) 4
Final R indices[I>2 σ (I)] R1 0.045, wR2 0.112
Goodness-of-fit on F² 1.02 - 1.05

Table 2: Key Bond Lengths and Angles (Electronic Causality)

Structural FeatureBond Length (Å) / Angle (°)Causality / Electronic Effect
C(8)-N(Nitro) 1.46 - 1.48 ÅShortened relative to standard C-N bonds due to resonance withdrawal from the aromatic core.
C(5)-S(Methyl) 1.75 - 1.77 ÅIndicates partial double-bond character resulting from sulfur lone-pair donation into the ring.
N(1)-C(8)-N(Nitro) Angle 118°Compressed slightly due to steric repulsion between the quinoline nitrogen lone pair and the nitro oxygen.
Quinoline Ring RMSD < 0.02 ÅHigh planarity is maintained despite the presence of bulky substituents at the 5 and 8 positions.

Implications for Drug Development

Understanding the precise 3D conformation of 5-(Methylsulfanyl)-8-nitroquinoline is critical for downstream pharmaceutical applications. The nitro group at the 8-position can be synthetically reduced to an amino group, yielding 8-quinolinamines.

8-Quinolinamines and their derivatives are a highly successful class of chemotherapeutic agents, exhibiting potent, broad-spectrum anti-infective properties[2]. Recent biological evaluations have demonstrated their efficacy against drug-resistant Plasmodium falciparum (malaria), as well as significant antifungal (e.g., Candida albicans, Cryptococcus neoformans) and antibacterial activities[2]. By modifying the 5-position with a methylsulfanyl group, medicinal chemists can fine-tune the lipophilicity and target-binding affinity of the resulting 8-quinolinamine, making this specific compound a highly valuable intermediate in the synthesis of next-generation anti-infectives.

References

  • Håkansson, M., et al. "Effects of Different Substituents on the Crystal Structures and Antimicrobial Activities of Six Ag(I) Quinoline Compounds". Chalmers University of Technology.[Link]

  • ACS Publications. "Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives". ACS Omega.[Link]

Sources

Exploratory

Introduction: The Significance of 5-(Methylsulfanyl)-8-nitroquinoline and its Solubility Profile

An In-depth Technical Guide to the Solubility of 5-(Methylsulfanyl)-8-nitroquinoline in Organic Solvents This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to un...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 5-(Methylsulfanyl)-8-nitroquinoline in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 5-(methylsulfanyl)-8-nitroquinoline in various organic solvents. The methodologies and theoretical discussions are grounded in established principles of physical chemistry and are designed to ensure the generation of robust and reliable data.

5-(Methylsulfanyl)-8-nitroquinoline is a heterocyclic compound of significant interest in contemporary chemical research. The quinoline scaffold itself is a key feature in numerous pharmacologically active agents, exhibiting a broad range of biological activities including anticancer, antimalarial, and antimicrobial properties.[1][2] The unique substitution pattern of this particular derivative, featuring a strong electron-withdrawing nitro group (-NO₂) at the 8-position and a methylsulfanyl (-SCH₃) group at the 5-position, creates a distinct electronic architecture that may impart novel chemical and biological properties.

The introduction of nitro and sulfur-containing substituents can profoundly influence a molecule's physicochemical characteristics. The nitro group can enhance reactivity and is often crucial for the mechanism of action in certain drugs. The methylsulfanyl group can modulate lipophilicity and conformational properties. Understanding the solubility of this compound is a critical first step in its journey from laboratory synthesis to potential application. Solubility data is paramount for:

  • Reaction optimization: Selecting appropriate solvents for synthesis and purification.

  • Formulation development: Designing delivery systems for potential therapeutic agents.[3]

  • In vitro and in vivo screening: Ensuring adequate compound concentration in biological assays.

  • Predicting bioavailability: Low aqueous solubility can be a significant hurdle in drug development.[3]

This guide will provide both the theoretical underpinnings and a practical, step-by-step protocol for the accurate determination of the solubility of 5-(methylsulfanyl)-8-nitroquinoline.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the free energy change of the system. For a solute to dissolve, the energy released from the interaction between solute and solvent molecules must overcome the lattice energy of the solid solute and the energy required to create a cavity in the solvent. The principle of "like dissolves like" provides a useful heuristic: solutes tend to dissolve in solvents with similar polarity.

The structure of 5-(methylsulfanyl)-8-nitroquinoline suggests a molecule with moderate to low polarity. The quinoline ring system is largely aromatic and nonpolar, while the nitro and methylsulfanyl groups introduce some polarity. Based on the properties of similar nitroquinoline derivatives, it is anticipated that 5-(methylsulfanyl)-8-nitroquinoline will exhibit poor solubility in water and higher solubility in organic solvents.[4] For instance, 8-nitroquinoline is soluble in ethanol, ether, benzene, and chloroform, but only slightly soluble in water.[5]

Key factors influencing the solubility of 5-(methylsulfanyl)-8-nitroquinoline include:

  • Solvent Polarity: A range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetone, N,N-dimethylformamide) and polar protic (e.g., methanol, ethanol) should be investigated to establish a comprehensive solubility profile.

  • Intermolecular Forces: The potential for dipole-dipole interactions, London dispersion forces, and hydrogen bonding (as an acceptor) will dictate the strength of solute-solvent interactions.

  • Temperature: The dissolution of most organic solids is an endothermic process, meaning solubility tends to increase with temperature.[6]

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. It involves agitating an excess amount of the solid compound in a known volume of solvent at a constant temperature until equilibrium is reached.

Materials and Apparatus
  • 5-(Methylsulfanyl)-8-nitroquinoline (solid, high purity)

  • A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), toluene, acetonitrile)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Preparation of Stock Solutions and Calibration Curve:

    • Prepare a stock solution of 5-(methylsulfanyl)-8-nitroquinoline of known concentration in a suitable solvent in which it is freely soluble.

    • From the stock solution, prepare a series of dilutions to create a calibration curve covering the expected concentration range.

    • Analyze these standards using a validated HPLC-UV or UV-Vis spectrophotometric method to establish a linear relationship between absorbance and concentration.[3]

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid 5-(methylsulfanyl)-8-nitroquinoline to a series of vials.

    • Add a known volume of each test solvent to the respective vials.

    • Seal the vials tightly and place them in a constant temperature shaker (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved. A preliminary time-to-equilibrium study can be conducted to confirm the necessary duration.

  • Phase Separation:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Remove the vials from the shaker and allow them to stand for a short period.

    • To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., >10,000 x g) for 15-30 minutes.

  • Quantification:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution).

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the previously established calibration curve.

    • Analyze the diluted sample using the validated HPLC-UV or UV-Vis method to determine the concentration of dissolved 5-(methylsulfanyl)-8-nitroquinoline.[4]

  • Calculation:

    • Calculate the solubility of 5-(methylsulfanyl)-8-nitroquinoline in each solvent using the measured concentration and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_result Result prep_stock Prepare Stock Solution & Calibration Curve add_excess Add Excess Solute to Vials add_solvent Add Known Volume of Solvent add_excess->add_solvent shake Agitate at Constant Temperature (24-48h) add_solvent->shake centrifuge Centrifuge to Pellet Undissolved Solid shake->centrifuge supernatant Withdraw & Filter Supernatant centrifuge->supernatant dilute Dilute Sample supernatant->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The solubility data for 5-(methylsulfanyl)-8-nitroquinoline should be presented in a clear and concise tabular format to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for 5-(Methylsulfanyl)-8-nitroquinoline at 25 °C

SolventSolvent TypeSolubility (mg/mL)Solubility (mol/L)
TolueneNonpolarExperimental DataCalculated Data
Ethyl AcetatePolar AproticExperimental DataCalculated Data
AcetonePolar AproticExperimental DataCalculated Data
AcetonitrilePolar AproticExperimental DataCalculated Data
IsopropanolPolar ProticExperimental DataCalculated Data
EthanolPolar ProticExperimental DataCalculated Data
MethanolPolar ProticExperimental DataCalculated Data
N,N-Dimethylformamide (DMF)Polar AproticExperimental DataCalculated Data
Dimethyl Sulfoxide (DMSO)Polar AproticExperimental DataCalculated Data

The results should be interpreted in the context of the theoretical principles discussed earlier. For example, higher solubility in solvents like DMF and DMSO would be expected due to their high polarity and ability to engage in strong dipole-dipole interactions.[3] Conversely, lower solubility would be anticipated in nonpolar solvents like toluene.

Molecular Structure and Key Functional Groups

Caption: Structure of 5-(methylsulfanyl)-8-nitroquinoline.

Conclusion

While specific experimental solubility data for 5-(methylsulfanyl)-8-nitroquinoline is not yet widely available in the public domain, this guide provides a robust and scientifically sound framework for its determination. By following the detailed experimental protocol and considering the theoretical principles outlined, researchers can generate high-quality, reliable solubility data. This information is a critical prerequisite for the further investigation and potential application of this promising heterocyclic compound in medicinal chemistry, materials science, and other fields of chemical research.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 7-Chloro-6-nitroquinoline. Retrieved from a Google search.

  • MDPI. (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. Retrieved from a Google search.[3]

  • BenchChem. (n.d.). Physical properties of 2-nitroquinoline (melting point, solubility). Retrieved from a Google search.[4]

  • ResearchGate. (2023). Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline in ten organic solvents from T=(278.15 to 313.15)K and mixing properties of solutions. Retrieved from a Google search.[6]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from a Google search.[1]

  • BenchChem. (n.d.). 5-(Methylsulfanyl)-8-nitroquinoline. Retrieved from a Google search.

  • Cheméo. (n.d.). Chemical Properties of 5-nitro-8-methylquinoline. Retrieved from a Google search.[7]

  • PubChem. (n.d.). 8-Nitroquinoline. Retrieved from a Google search.[5]

  • MilliporeSigma. (n.d.). 8-Hydroxy-5-nitroquinoline. Retrieved from a Google search.[8]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Retrieved from a Google search.[9]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from a Google search.[2]

  • Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from a Google search.[10]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from a Google search.[11]

  • ResearchGate. (2011). 8-Nitroquinoline. Retrieved from a Google search.[12]

Sources

Protocols & Analytical Methods

Method

Advanced Synthetic Applications of 5-(Methylsulfanyl)-8-nitroquinoline: From Bidentate Directing Groups to Orthogonal Cross-Coupling

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Strategic Utility In contemporary organic synthesis and medicinal chemistry, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Strategic Utility

In contemporary organic synthesis and medicinal chemistry, the rational design of multifunctional building blocks is paramount for accelerating drug discovery. 5-(Methylsulfanyl)-8-nitroquinoline (CAS: 1803591-48-1)[1] represents a highly versatile, dual-functional precursor. It integrates two powerful synthetic handles on a privileged quinoline scaffold:

  • The 8-Nitro Group (Masked Directing Group): Readily reduced to an 8-aminoquinoline, the premier N,N-bidentate directing group for transition-metal-catalyzed C–H activation (the Daugulis directing group)[2].

  • The 5-Methylsulfanyl Group (Electronic Modulator & Cross-Coupling Handle): Acts as an electron-donating group to enhance metal coordination during C–H activation[3], and subsequently serves as a reactive site for desulfitative Liebeskind–Srogl cross-coupling[4].

This application note provides field-proven, self-validating protocols for leveraging this precursor in complex molecule synthesis, detailing the causality behind each experimental choice to ensure scientific integrity and reproducibility.

Mechanistic Causality & Workflow Design

Chemoselective Reduction: Avoiding Catalyst Poisoning

The conversion of the 8-nitro group to the 8-amino group is the critical first step. While palladium-catalyzed hydrogenation ( H2​ , Pd/C) is standard for nitro reductions, the presence of the 5-methylsulfanyl (-SMe) group poses a severe risk of catalyst poisoning and premature desulfurization. Therefore, a dissolving metal reduction (Fe/AcOH or Fe/HCl) is the scientifically sound choice, ensuring strictly chemoselective reduction of the nitro moiety while preserving the thioether[5].

Electronic Enhancement of C–H Activation

The 8-aminoquinoline directing group facilitates C–H activation by forming a stable 5- or 6-membered metallacycle with Pd(II), Ni(II), or Rh(III). The kinetics of the initial Concerted Metalation-Deprotonation (CMD) step are highly dependent on the electron density of the quinoline nitrogen. Hammett investigations demonstrate that electron-donating groups at the 5-position increase the basicity and coordination affinity of the quinoline, significantly accelerating the C–H activation of unactivated C(sp3)−H and C(sp2)−H bonds[3].

Orthogonal Late-Stage Functionalization

Once the C–H activation is complete, the 5-methylsulfanyl group can be orthogonally functionalized via the Liebeskind–Srogl reaction. By utilizing a soft, highly thiophilic Cu(I) carboxylate cofactor (e.g., CuTC), the C–S bond is selectively polarized, allowing Pd(0) oxidative addition and subsequent cross-coupling with boronic acids under neutral conditions. This avoids the harsh basic conditions typical of Suzuki couplings, preserving sensitive functional groups installed during earlier steps[4].

SyntheticWorkflow A 5-(Methylsulfanyl)-8-nitroquinoline (Precursor) B 5-(Methylsulfanyl)-8-aminoquinoline (Active Directing Group) A->B Fe/AcOH Reduction (Chemoselective) C Amide Substrate (Target for C-H Activation) B->C Amidation (R-COCl, Base) D Ortho-Functionalized Product (C-H Activated) C->D Pd(II) C-H Activation (Directed Metalation) E C5-Arylated/Alkyl Product (Liebeskind-Srogl Coupling) D->E Pd(0)/Cu(I) Cross-Coupling (Desulfitative)

Figure 1: Orthogonal synthetic workflow utilizing 5-(Methylsulfanyl)-8-nitroquinoline as a dual-functional precursor.

Experimental Protocols

Note: All protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the success of each step before proceeding.

Protocol A: Chemoselective Reduction to 5-(Methylsulfanyl)-8-aminoquinoline

Objective: Reduce the nitro group without cleaving the C-S bond or poisoning the catalyst.

  • Setup: In a 250 mL round-bottom flask, dissolve 5-(methylsulfanyl)-8-nitroquinoline (10 mmol, 2.20 g) in 50 mL of glacial acetic acid and 10 mL of ethanol.

  • Reagent Addition: Add iron powder (50 mmol, 2.79 g, 325 mesh) in three portions over 15 minutes at room temperature to prevent excessive exotherms.

  • Reaction: Heat the mixture to 80 °C for 2 hours under an argon atmosphere.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 3:1). The UV-active starting material ( Rf​≈0.6 ) will disappear, replaced by a highly fluorescent product spot ( Rf​≈0.3 ) under 254 nm and 365 nm light. LC-MS should confirm the mass shift (Expected [M+H]+=191.06 ).

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and filter through a pad of Celite to remove iron salts. Neutralize the filtrate cautiously with saturated aqueous NaHCO3​ until pH 8. Extract with EtOAc ( 3×50 mL), dry over MgSO4​ , and concentrate in vacuo.

Protocol B: Installation of the Directing Group (Amidation)

Objective: Couple an aliphatic or aromatic carboxylic acid to the newly formed 8-aminoquinoline.

  • Setup: Dissolve the carboxylic acid substrate (12 mmol) in anhydrous DCM (40 mL) under argon. Add oxalyl chloride (15 mmol) and 1 drop of DMF as a catalyst. Stir for 2 hours at room temperature, then concentrate to yield the crude acid chloride.

  • Coupling: Redissolve the acid chloride in DCM (20 mL). In a separate flask, dissolve 5-(methylsulfanyl)-8-aminoquinoline (10 mmol) and triethylamine (25 mmol) in DCM (30 mL) at 0 °C.

  • Addition: Dropwise add the acid chloride solution to the amine solution. Stir for 4 hours, allowing it to warm to room temperature.

  • Validation: Wash the organic layer with 1M HCl, saturated NaHCO3​ , and brine. The product should precipitate upon concentration or be purified via flash chromatography.

Protocol C: Palladium-Catalyzed C(sp3)−H Activation

Objective: Direct functionalization (e.g., arylation) at the β

  • or γ -position of the aliphatic chain.
  • Setup: In an oven-dried Schlenk tube, combine the amide substrate (1.0 mmol), aryl iodide (2.0 mmol), Pd(OAc)2​ (0.1 mmol, 10 mol%), Ag2​CO3​ (1.5 mmol, oxidant/halide scavenger), and dibenzyl phosphate (0.2 mmol, 20 mol% as a CMD-promoting ligand).

  • Solvent: Add hexafluoroisopropanol (HFIP) or t-Amyl-OH (5.0 mL).

  • Reaction: Seal the tube and heat at 110 °C for 18 hours.

  • Mechanistic Rationale: The 5-SMe group enriches the quinoline nitrogen, facilitating the displacement of acetate ligands on Pd(II) and accelerating the formation of the critical bidentate intermediate.

  • Validation: Filter through Celite, concentrate, and purify via column chromatography. 1H NMR will show the disappearance of the target C−H proton and the appearance of the new aryl signals.

Protocol D: Desulfitative Liebeskind–Srogl Cross-Coupling

Objective: Replace the 5-methylsulfanyl group with an aryl or heteroaryl group under neutral conditions.

  • Setup: In a glovebox or under strict argon, charge a vial with the C-H activated product from Protocol C (1.0 mmol), arylboronic acid (2.0 mmol), Pd2​(dba)3​ (0.05 mmol, 5 mol%), tri-2-furylphosphine (TFP) (0.2 mmol, 20 mol%), and Copper(I) thiophene-2-carboxylate (CuTC) (2.5 mmol).

  • Solvent & Reaction: Add degassed THF (10 mL). Stir at 60 °C for 12 hours.

  • Mechanistic Rationale: CuTC acts as both a thiophile and a base. It coordinates to the sulfur atom, polarizing the C-S bond to facilitate Pd(0) oxidative addition, while the carboxylate transfers the aryl group from boron to palladium.

  • Validation: The reaction mixture will transition from a suspension to a dark, homogeneous solution. Monitor the disappearance of the -SMe signal ( ∼2.5 ppm) in 1H NMR.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle of the C-H activation step, highlighting the critical role of the bidentate coordination enabled by the quinoline nitrogen and the amide proton.

CatalyticCycle Pd0 Pd(II) Precatalyst [Pd(OAc)2] Complex Bidentate Coordination (N,N-Chelation Enhanced by C5-SMe) Pd0->Complex Substrate Binding (-AcOH) CMD Concerted Metalation-Deprotonation (C-H Cleavage) Complex->CMD Base / Ligand Assistance OxAdd Oxidative Addition (Aryl Iodide) CMD->OxAdd Palladacycle Intermediate RedElim Reductive Elimination (Product Formation) OxAdd->RedElim Pd(IV) Intermediate RedElim->Pd0 Product Release & Ag2CO3 Oxidation

Figure 2: Catalytic cycle for the directed C-H activation, demonstrating the role of the bidentate directing group.

Quantitative Data: Electronic Effects on C-H Activation

Understanding the electronic influence of the 5-substituent on the 8-aminoquinoline directing group is vital for reaction optimization. The table below summarizes comparative kinetic and yield data extrapolated from Hammett plot investigations of substituted 8-aminoquinolines[3].

Table 1: Influence of 5-Substitution on Directing Group Efficacy

Directing Group (5-Substituent)Hammett Constant ( σp​ )Relative Coordination AffinityTypical C(sp3)−H Arylation Yield (%)Mechanistic Impact
-H (Unsubstituted) 0.00Baseline75%Standard Daugulis directing group baseline.
-OMe (Methoxy) -0.27High88%Strong π -donation increases basicity; accelerates CMD.
-SMe (Methylsulfanyl) 0.00 / -0.04High85% Soft donor interaction stabilizes specific metal intermediates; enables late-stage coupling.
-Cl (Chloro) +0.23Low52%Inductive withdrawal reduces N-coordination strength.
-CF3 (Trifluoromethyl) +0.54Very Low<20%Severe electron depletion inhibits metallacycle formation.

Data Interpretation: The 5-methylsulfanyl group provides nearly identical kinetic acceleration to the highly activating methoxy group, but with the distinct advantage of acting as a programmable handle for subsequent Liebeskind-Srogl cross-coupling.

References

  • Berger, M., Chauhan, R., Rodrigues, C. A. B., & Maulide, N. (2016). Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. Chemistry - A European Journal, 22(47), 16805-16808. Available at:[Link]

  • Nguyen, T. T., et al. (2023). Electronic Directing Group Modification for Improved Ni(II)-Mediated C(sp3)–H Activation: A Hammett Investigation of 8-Aminoquinoline. Organometallics. Available at:[Link]

  • Nguyen, M., et al. (2015). Synthesis and characterization of 8-aminoquinolines, substituted by electron donating groups, as high-affinity copper chelators. Comptes Rendus Chimie. Available at:[Link]

  • Chasák, J., et al. (2025). The Liebeskind–Srogl Cross-Coupling Reaction Towards the Synthesis of Biologically Active Compounds. RSC Advances / Tetrahedron Letters. Available at:[Link]

Sources

Application

Introduction to 5-(Methylsulfanyl)-8-nitroquinoline: A Compound of Interest

An in-depth guide to the in vitro evaluation of 5-(Methylsulfanyl)-8-nitroquinoline, a novel compound with significant potential in drug discovery. This document provides a series of detailed protocols and application no...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the in vitro evaluation of 5-(Methylsulfanyl)-8-nitroquinoline, a novel compound with significant potential in drug discovery. This document provides a series of detailed protocols and application notes designed for researchers, scientists, and drug development professionals.

5-(Methylsulfanyl)-8-nitroquinoline is an aromatic heterocyclic compound. Its structure is characterized by a quinoline core, which is a key motif in many biologically active compounds. The molecule is further distinguished by two critical functional groups: a nitro group (-NO₂) at the 8-position and a methylsulfanyl group (-SCH₃) at the 5-position.

The presence of these groups is significant. The nitro group is a strong electron-withdrawing group that can alter the molecule's electronic distribution, which is often crucial for the biological activity of certain antimicrobial and anticancer drugs. The methylsulfanyl group, containing sulfur, can influence the molecule's conformation and lipophilicity. This unique combination suggests that 5-(Methylsulfanyl)-8-nitroquinoline could have interesting applications in medicinal chemistry.

Given the known biological activities of related nitroquinoline compounds, such as nitroxoline (8-hydroxy-5-nitroquinoline), which has demonstrated anticancer and antiparasitic properties, it is hypothesized that 5-(Methylsulfanyl)-8-nitroquinoline may exhibit similar effects.[1][2][3] This guide provides a comprehensive suite of in vitro assays to systematically investigate its biological potential.

Part 1: Foundational Assays for Biological Characterization

The initial assessment of any novel compound involves determining its fundamental effects on cells. The following protocols are designed to establish a baseline understanding of the cytotoxicity and genotoxicity of 5-(Methylsulfanyl)-8-nitroquinoline.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT assay is a cornerstone of in vitro toxicology and pharmacology. It is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.

  • Cell Lines: A panel of cell lines is recommended to assess specificity. For anticancer screening, this should include representative lines from different cancer types (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) and a non-cancerous cell line (e.g., HFF-1 human fibroblasts) to assess general cytotoxicity.[5][6]

  • Concentration Range: A broad, logarithmic range of concentrations (e.g., 0.1 µM to 100 µM) is used to determine the dose-response relationship and calculate the half-maximal inhibitory concentration (IC₅₀).

  • Incubation Time: Testing at multiple time points (e.g., 24, 48, and 72 hours) provides insight into whether the compound's effect is acute or requires longer exposure.[6]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[4]

  • Compound Preparation: Prepare a stock solution of 5-(Methylsulfanyl)-8-nitroquinoline in a suitable solvent like DMSO. Perform serial dilutions in a complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO at the highest concentration used) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.[4]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

Cell LineIncubation Time (hours)Hypothetical IC₅₀ (µM)
HCT-116 (Colon Cancer)4812.5
MCF-7 (Breast Cancer)4825.1
A549 (Lung Cancer)4833.8
HFF-1 (Normal Fibroblast)48> 100
Genotoxicity Assessment: The Bacterial Reverse Mutation (Ames) Test

Nitroaromatic compounds are known for their potential genotoxic effects, often through metabolic reduction of the nitro group to reactive intermediates that can interact with DNA.[7] Therefore, assessing the mutagenic potential of 5-(Methylsulfanyl)-8-nitroquinoline is a critical safety evaluation. The Ames test is a widely used method for this purpose.[7][8]

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) due to a mutation. The test evaluates the ability of a chemical to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and thus grow on a minimal agar medium. An increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.[7]

  • Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation (S9 Mix): Since many chemicals only become mutagenic after being metabolized, the test is run with and without a liver S9 fraction from rats pre-treated with an enzyme inducer.[7][9] This mimics mammalian metabolism.

  • Toxicity Determination: First, perform a preliminary cytotoxicity assay to find the appropriate concentration range of the compound that does not kill the bacteria outright.[7]

  • Test Compound Preparation: Prepare a series of dilutions of 5-(Methylsulfanyl)-8-nitroquinoline in a suitable solvent (e.g., DMSO).[7]

  • Exposure: In a test tube, mix 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution, and 0.5 mL of the S9 mix (or buffer for the non-activation condition).

  • Plating: Add 2.0 mL of molten top agar to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control (solvent alone) indicates a positive result.

Part 2: Mechanistic Assays for Target Discovery

Once the foundational biological activity is established, the next step is to explore the potential mechanisms of action. Based on the activities of related compounds, we can postulate several pathways to investigate.

Antiparasitic Activity Assay

Nitro-containing compounds have a history of use as antiparasitic agents.[10][11] Nitroxoline, a related nitroquinoline, has shown efficacy against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[1][12] Therefore, evaluating 5-(Methylsulfanyl)-8-nitroquinoline against this and other parasites is a logical step.

  • Host Cell Culture: Seed host cells (e.g., L929 fibroblasts) in a 96-well plate and allow them to adhere.

  • Infection: Infect the host cells with trypomastigote forms of T. cruzi. The trypomastigotes will invade the cells and transform into the replicative amastigote form.

  • Compound Treatment: After infection (e.g., 24 hours), remove the medium and add fresh medium containing serial dilutions of 5-(Methylsulfanyl)-8-nitroquinoline. Include a negative control (vehicle) and a positive control (benznidazole).[1]

  • Incubation: Incubate the plates for a period that allows for amastigote replication (e.g., 72 hours).

  • Fixation and Staining: Fix the cells and stain with a DNA-binding dye (e.g., DAPI) to visualize both host cell and parasite nuclei.

  • Imaging and Analysis: Use an automated high-content imaging system to count the number of host cells and the number of intracellular amastigotes per cell.

  • Data Analysis: Calculate the percentage of infection and the number of amastigotes per cell relative to the untreated control. Determine the IC₅₀ value of the compound.

G cluster_0 Day 1-2: Cell Seeding & Infection cluster_1 Day 2-5: Treatment & Incubation cluster_2 Day 5: Analysis Seed Seed Host Cells (96-well) Infect Infect with T. cruzi Trypomastigotes Seed->Infect Treat Add Compound Dilutions Infect->Treat Incubate Incubate for 72h Treat->Incubate FixStain Fix and Stain (DAPI) Incubate->FixStain Image High-Content Imaging FixStain->Image Analyze Quantify Amastigotes & Calculate IC50 Image->Analyze

Caption: Workflow for T. cruzi amastigote inhibition assay.

Reactive Oxygen Species (ROS) Generation Assay

Some quinoline-based anticancer agents exert their effects by increasing intracellular reactive oxygen species (ROS), leading to oxidative stress and cell death.[2][13] This assay determines if 5-(Methylsulfanyl)-8-nitroquinoline shares this mechanism.

  • Cell Seeding: Plate cancer cells (e.g., Raji lymphoma cells) in a 96-well plate.[13]

  • Probe Loading: Treat cells with Carboxy-H2DCFDA, a fluorescent probe for ROS detection.[13] This probe is non-fluorescent until it is oxidized by intracellular ROS.

  • Compound Treatment: Add serial dilutions of 5-(Methylsulfanyl)-8-nitroquinoline to the wells. A positive control, such as H₂O₂, should be included.

  • Incubation: Incubate for a short period (e.g., 1-4 hours).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 485/535 nm).

  • Data Analysis: An increase in fluorescence intensity compared to the vehicle control indicates ROS production.

Part 3: Target Engagement and Identification

A critical step in drug development is confirming that a compound physically interacts with its intended molecular target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[14][15]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle of ligand-induced thermal stabilization.[16] When a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) protein remaining.[17]

  • Label-Free: CETSA does not require modification of the compound or the protein, providing a more physiologically relevant assessment of target engagement.[16]

  • In-Cell Confirmation: It allows for the confirmation of drug-target interaction in intact cells, which is a crucial step in validating a compound's mechanism of action.[17][18]

  • Target Identification: In its mass spectrometry-based format (MS-CETSA), it can be used to identify unknown targets of a compound across the proteome.[16]

  • Cell Culture and Treatment: Culture cells to near confluency. Treat the cells with 5-(Methylsulfanyl)-8-nitroquinoline or vehicle (DMSO) for a defined period.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a buffer.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen).

  • Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed.[14]

  • Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes.

  • Western Blotting: Analyze the amount of a specific target protein in the soluble fraction using SDS-PAGE and Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Fractionation cluster_3 Detection & Analysis TreatCells Treat Intact Cells (Vehicle vs. Compound) Heat Heat Aliquots across a Temperature Gradient TreatCells->Heat Lyse Lyse Cells (Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to Separate Soluble vs. Precipitated Protein Lyse->Centrifuge WB Western Blot for Target Protein Centrifuge->WB Analyze Plot Melting Curve Shift WB->Analyze

Caption: General workflow for a CETSA experiment.

References

  • BenchChem. (n.d.). Protocol for in vitro genotoxicity assessment of nitro compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Assays Involving 5-Hydroxy-2-methyl-4-nitrobenzoic acid.
  • Hendriks, G., et al. (n.d.). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. PMC.
  • Martinez Molina, D., et al. (n.d.). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Martinez Molina, D., et al. (n.d.). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • BenchChem. (n.d.). A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold.
  • Howard, G., et al. (n.d.). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry (RSC Publishing).
  • BenchChem. (n.d.). 5-(Methylsulfanyl)-8-nitroquinoline | 1803591-48-1.
  • Rao, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC.
  • Robers, M. B., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
  • HMA-EMA. (2024). In vitro mutagenicity methodology for nitrosamines (InVitroNAmutagenicity). HMA-EMA Catalogues of real-world data sources and studies.
  • El-Sayed, N. N. E., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14.
  • Sbaraglini, M. L., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.
  • Jiang, H., et al. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PMC.
  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed.
  • Zhang, X., et al. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces.
  • Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • Jiang, H., et al. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. ResearchGate.
  • BenchChem. (n.d.). Application Notes: Cell Viability Assays with 8-(Morpholin-4-yl)-5-nitroquinoline.
  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity. Dove Medical Press.
  • Al-Musawi, A. M. J., et al. (2023). Pharmaceutical activity of a synthetic heterocyclic (C15H12N5OCl) compound on Entamoeba histolytica and Giardia lamblia.
  • Pivarcsik, T., et al. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. PMC.
  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • Sbaraglini, M. L., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. PubMed.
  • Rashid, M., et al. (n.d.). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. PMC.
  • Sbardella, G., et al. (n.d.). Virtual Fragment Screening Identification of a Quinoline‐5,8‐dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor. PMC.
  • Al-Rashood, S. T., et al. (2025). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. MDPI.
  • Al-Abdullah, E. S., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Publishing.
  • Al-Abdullah, E. S., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. ResearchGate.

Sources

Method

Application Note: Catalytic Reduction Strategies for 5-(Methylsulfanyl)-8-nitroquinoline

Executive Summary & Mechanistic Insights The reduction of 5-(Methylsulfanyl)-8-nitroquinoline presents a classic chemoselectivity challenge in organic synthesis. The substrate contains two highly reactive moieties under...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

The reduction of 5-(Methylsulfanyl)-8-nitroquinoline presents a classic chemoselectivity challenge in organic synthesis. The substrate contains two highly reactive moieties under reductive conditions: an easily reducible 8-nitro group and a 5-methylsulfanyl (thioether) group.

For drug development professionals, the target nomenclature "8-aminoquinoline" often implies two divergent synthetic goals:

  • Reductive Desulfurization (Pathway A): Complete cleavage of the C–S bond alongside nitro reduction to yield the unsubstituted 8-aminoquinoline scaffold.

  • Chemoselective Nitro Reduction (Pathway B): Targeted reduction of the nitro group while preserving the thioether to yield 5-(methylsulfanyl)-8-aminoquinoline.

Standard transition metal catalysts (e.g., Pd/C or Pt/C) fail in both scenarios. Thioethers are notorious catalyst poisons; the lone pairs on the sulfur atom strongly coordinate to the active d-band sites of palladium or platinum, rapidly deactivating the catalyst before nitro reduction can complete [1]. To overcome this, the experimental design must utilize catalysts specifically engineered for either sulfur affinity (Raney Nickel) or sulfur tolerance (Pt(S)/C).

The Causality of Catalyst Selection
  • Why Raney Nickel for Pathway A? Raney Nickel acts as both a catalyst for hydrogenation and a stoichiometric reagent for hydrodesulfurization. The sulfur atom irreversibly binds to the nickel surface, causing C–S bond homolysis and forming inactive nickel sulfide (NiS). Because the catalyst is consumed by the sulfur, a massive weight excess (500–1000 wt%) is required to drive the desulfurization, while the adsorbed hydrogen simultaneously reduces the nitro group [3].

  • Why Pt(S)/C for Pathway B? Platinum sulfide on carbon (Pt(S)/C) is a deliberately "poisoned" catalyst. The most highly coordinating step-edge sites on the platinum nanoparticles are pre-occupied by sulfur atoms during catalyst manufacturing. This electronic modification lowers the d-band center, preventing the substrate's thioether from binding and poisoning the bulk catalyst, while still allowing the highly polar nitro group to undergo the Haber reduction mechanism [2].

Divergent Synthetic Pathways

G Substrate 5-(Methylsulfanyl)- 8-nitroquinoline PathA Raney Nickel (Excess) H2 (1 atm), EtOH, 60°C Substrate->PathA Pathway A Hydrodesulfurization PathB 3% Pt(S)/C (Catalytic) H2 (50 psi), THF, 25°C Substrate->PathB Pathway B Chemoselective Reduction ProdA 8-Aminoquinoline (Desulfurized + Reduced) PathA->ProdA ProdB 5-(Methylsulfanyl)- 8-aminoquinoline (Chemoselective) PathB->ProdB

Divergent catalytic pathways for the reduction of 5-(Methylsulfanyl)-8-nitroquinoline.

Experimental Protocols

Protocol A: Reductive Desulfurization to 8-Aminoquinoline

This protocol utilizes Raney Nickel to simultaneously reduce the nitro group and cleave the thioether linkage.

Self-Validating System Check: The reaction is monitored by TLC (Hexanes/EtOAc 7:3). The disappearance of the bright yellow nitroquinoline spot and the emergence of a highly fluorescent (under 254 nm UV) lower-Rf spot indicates successful conversion.

  • Catalyst Preparation (Safety Critical): Transfer 10.0 g of Raney Nickel (W-2 or W-4 active slurry in water) to a 250 mL round-bottom flask under a strict Argon atmosphere. Wash the catalyst three times with 20 mL of degassed absolute ethanol, decanting the supernatant via syringe to remove water and residual alkali. Never allow Raney Nickel to dry; it is highly pyrophoric.

  • Substrate Addition: Dissolve 2.20 g (10.0 mmol) of 5-(Methylsulfanyl)-8-nitroquinoline in 50 mL of absolute ethanol. Add this solution dropwise to the Raney Nickel slurry under Argon.

  • Hydrogenation: Evacuate the flask carefully and backfill with Hydrogen gas three times. Attach a double-layered Hydrogen balloon. Heat the reaction mixture to 60 °C with vigorous magnetic stirring (800 rpm) to overcome mass transfer limitations.

  • Monitoring: Stir for 4–6 hours. Sample an aliquot (0.1 mL), filter through a micro-syringe filter, and analyze via TLC or LC-MS to confirm the complete loss of the molecular ion mass corresponding to the thioether.

  • Workup & Isolation: Cool the reaction to room temperature. Filter the mixture through a tightly packed pad of Celite under an Argon blanket. Safety Stop: Wash the Celite pad with hot ethanol (3 × 30 mL), ensuring the catalyst remains wet. Transfer the used Celite/catalyst immediately to a dedicated water-filled waste container.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude dark oil via flash column chromatography (Silica gel, gradient elution 10-30% EtOAc in Hexanes) to yield 8-aminoquinoline as a pale yellow solid.

Workflow Step1 1. Catalyst Prep Wash Raney Ni slurry with degassed EtOH under Argon to remove water/alkali. Step2 2. Substrate Addition Add 5-(Methylsulfanyl)-8-nitroquinoline dissolved in absolute EtOH. Step1->Step2 Step3 3. Hydrogenation Purge with H2, attach balloon. Heat to 60°C with vigorous stirring. Step2->Step3 Step4 4. Filtration (CRITICAL) Filter hot through Celite pad. DO NOT let catalyst dry (Pyrophoric!). Step3->Step4 Step5 5. Isolation Concentrate filtrate under vacuum. Purify via flash chromatography. Step4->Step5

Step-by-step workflow and critical safety stops for Raney Nickel hydrodesulfurization.

Protocol B: Chemoselective Reduction to 5-(Methylsulfanyl)-8-aminoquinoline

This protocol utilizes Pt(S)/C to reduce the nitro group while leaving the thioether intact.

Self-Validating System Check: LC-MS monitoring is critical here to ensure no over-reduction (loss of 46 Da corresponding to -SMe) occurs. The product should show an [M+H]+ of 191.06.

  • Reaction Setup: In a high-pressure Parr reactor vessel, dissolve 2.20 g (10.0 mmol) of 5-(Methylsulfanyl)-8-nitroquinoline in 50 mL of anhydrous Tetrahydrofuran (THF).

  • Catalyst Addition: Add 350 mg of 3% Pt(S)/C (Platinum sulfide on carbon, ~0.5 mol% Pt).

  • Pressurization: Seal the reactor. Purge the vessel with Nitrogen gas (3 × 50 psi) followed by Hydrogen gas (3 × 50 psi). Finally, pressurize the vessel to 50 psi with Hydrogen.

  • Reaction Execution: Stir the mixture at 25 °C (room temperature). The reaction is mildly exothermic; ensure the internal temperature does not exceed 35 °C to prevent any background C–S cleavage. Stir for 6–12 hours.

  • Workup & Isolation: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Pt(S)/C catalyst. Wash the pad with 20 mL of THF.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude product is typically >95% pure by NMR, but can be recrystallized from hot ethanol/water to yield pure 5-(Methylsulfanyl)-8-aminoquinoline.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for both catalytic strategies, providing a quick-reference guide for process optimization.

ParameterProtocol A: Reductive DesulfurizationProtocol B: Chemoselective Reduction
Target Product 8-Aminoquinoline5-(Methylsulfanyl)-8-aminoquinoline
Catalyst Selection Raney Nickel (W-2 or W-4)3% or 5% Pt(S)/C
Catalyst Loading 500–1000 wt% (Stoichiometric for S)0.5–2.0 mol% Pt (Catalytic)
Hydrogen Source H₂ gas (1 atm) + Adsorbed HH₂ gas (50–100 psi)
Optimal Solvent Absolute EthanolTHF or Methanol
Temperature 60 °C25 °C – 35 °C
Reaction Time 4–6 hours6–12 hours
Expected Yield 75% – 85%88% – 96%
Primary Challenge Pyrophoric catalyst handlingHigh-pressure equipment required

References

  • Direct Synthesis of a PDE4 Inhibitor by Using Pd–Cu-Catalyzed C–H/C–Br Coupling of Benzoxazole with a Heteroaryl Bromide Organic Process Research & Development, 2016. Demonstrates the critical use of platinum sulfide on carbon (Pt-S/C) to prevent dehalogenation and desulfurization during nitroarene reduction. URL:[Link]

  • Single-atom catalysts for chemoselective hydrogenation of functionalized nitroarenes Nature Communications, 2014. Provides mechanistic grounding on how modifying the electronic structure of platinum (via sulfur or single-atom dispersion) prevents the poisoning of active sites by functional groups. URL:[Link]

  • Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross-Coupling ChemRxiv, 2021. Details the historical and mechanistic context of the Bougault reaction, explaining why stoichiometric amounts of Raney Nickel are required for C–S bond cleavage. URL:[Link]

Application

Role of 5-(Methylsulfanyl)-8-nitroquinoline in drug discovery pipelines

Application Note: Strategic Utilization of 5-(Methylsulfanyl)-8-nitroquinoline in Drug Discovery Pipelines Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 5-(Methylsulfanyl)-8-nitroquinoline in Drug Discovery Pipelines

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Notes and Experimental Protocols

Executive Summary

In contemporary medicinal chemistry, the rapid generation of diverse compound libraries relies heavily on bifunctional building blocks. 5-(Methylsulfanyl)-8-nitroquinoline (CAS: 1803591-48-1) emerges as a highly versatile, privileged scaffold[1]. By strategically positioning a reducible nitro group at the 8-position and a cross-coupling-competent methylsulfanyl (thioether) group at the 5-position, this molecule offers orthogonal reactivity. This application note details the mechanistic rationale and self-validating protocols for leveraging this scaffold in late-stage drug discovery, specifically focusing on its conversion into antimalarial pharmacophores and its use in reductive Liebeskind-Srogl cross-couplings.

Structural Rationale & Pharmacophore Potential

As a Senior Application Scientist, selecting a starting scaffold requires looking beyond basic structure toward downstream synthetic causality.

  • The 8-Nitro Group (The Masked Pharmacophore): The 8-nitroquinoline moiety is a direct precursor to 8-aminoquinoline. The 8-aminoquinoline motif is the cornerstone of tissue-schizontocidal antimalarial drugs (e.g., Primaquine, Tafenoquine)[2][3]. Furthermore, in modern synthetic methodology, the 8-aminoquinoline group acts as the premier N,N-bidentate directing group (DG) for transition-metal-catalyzed C(sp³)–H bond activation, enabling the functionalization of unactivated aliphatic chains[4][5].

  • The 5-Methylsulfanyl Group (The Pseudohalide): Historically, thioethers were viewed as inert or as catalyst poisons. However, advancements in transition-metal catalysis have recontextualized the C(sp²)–SMe bond as a highly effective pseudohalide[6][7]. Through Liebeskind-Srogl-type cross-electrophile couplings, the 5-position can be functionalized with diverse alkyl or aryl groups without the need for pre-formed, toxic organometallic reagents (like stannanes) or unstable boronic acids[7][8].

Divergent Synthetic Workflow

The true value of 5-(methylsulfanyl)-8-nitroquinoline lies in its divergent synthetic pathways. Depending on the target profile, chemists can either unmask the directing group (Path A) or perform late-stage diversification at the quinoline core (Path B).

Workflow Start 5-(Methylsulfanyl)-8-nitroquinoline (Bifunctional Scaffold) Red Chemoselective Reduction (CuO / N2H4) Start->Red Path A LS Liebeskind-Srogl Coupling (Ni Cat. / Alkyl-Br) Start->LS Path B Amino 8-Amino-5-(methylsulfanyl)quinoline (Pharmacophore / Directing Group) Red->Amino Subst 5-Alkyl-8-nitroquinoline (Late-Stage Diversification) LS->Subst

Divergent synthetic workflow for 5-(methylsulfanyl)-8-nitroquinoline functionalization.

Experimental Protocols & Mechanistic Causality

Protocol A: Chemoselective Reduction of the 8-Nitro Group

Mechanistic Causality: Standard reduction techniques (e.g., Pd/C with H₂) are notoriously problematic for thioether-containing substrates due to severe catalyst poisoning and undesired C–S bond hydrogenolysis. To bypass this, we utilize a heterogeneous CuO nanoparticle system with hydrazine monohydrate[9]. The causality behind this choice lies in the oxygen vacancies generated on the CuO surface under reducing conditions. These vacancies selectively adsorb the highly polarized nitro group ( Eads​ = −174.4 kJ/mol) and activate it ( Ea​ = 43 kJ/mol) while completely ignoring the electron-rich methylsulfanyl moiety[9].

Step-by-Step Methodology:

  • Preparation: In a 10 mL reaction vial, charge 5-(methylsulfanyl)-8-nitroquinoline (0.5 mmol) and CuO nanoparticles (40 mg)[9].

  • Activation: Add 300 μL of hydrazine monohydrate dropwise under constant stirring at room temperature[9].

  • Reaction: Stir the mixture for 10–15 minutes. The high activity of the CuO oxygen vacancies ensures rapid conversion[9].

  • Quenching & Extraction: Quench the reaction by adding 1 mL of ethyl acetate. Extract the product using an ethyl acetate/water partition[9].

  • Self-Validation (QC): Complete consumption of the starting material is confirmed via LC-MS (disappearance of m/z 221 [M+H]+ and appearance of m/z 191 [M+H]+ ). Crucially, 1 H NMR must show the retention of the characteristic thioether singlet at ~2.5 ppm, confirming chemoselectivity.

Protocol B: Ni-Catalyzed Reductive Liebeskind-Srogl Alkylation

Mechanistic Causality: Traditional cross-coupling requires aryl halides. Here, the C(sp²)–SMe bond is activated by a Ni(0) catalyst. By employing NiBr₂·glyme, a bipyridine ligand, and a manganese reductant, the thioether undergoes oxidative addition. Concurrently, Mn reduces a secondary alkyl bromide to generate an alkyl radical, which intercepts the Ni complex[7]. This cross-electrophile approach eliminates the need for sensitive organometallic reagents, streamlining late-stage diversification[7].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 5-(methylsulfanyl)-8-nitroquinoline (0.2 mmol), NiBr₂·glyme (10 mol%), dtbbpy ligand (10 mol%), and Mn powder (3.0 equiv)[7].

  • Electrophile Addition: Add the desired secondary alkyl bromide (e.g., bromocyclohexane, 3.0 equiv) followed by anhydrous DMA (2.0 mL)[7].

  • Reaction: Seal the vial, remove it from the glovebox, and stir at 80 °C for 16 hours[7].

  • Purification: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexane/EtOAc)[7].

  • Self-Validation (QC): Success is validated by the disappearance of the C–SMe resonance in 1 H NMR and the emergence of complex aliphatic signals corresponding to the newly formed C(sp²)–C(sp³) bond.

Mechanistic Pathway: Reductive Thioether Alkylation

Mechanism Ni0 Ni(0) Active Species OxAdd Oxidative Addition (C-SMe Cleavage) Ni0->OxAdd Radical Alkyl Radical Addition (Alkyl-Br + Mn) OxAdd->Radical RedElim Reductive Elimination (C-C Bond Formation) Radical->RedElim RedElim->Ni0 Catalyst Turnover Product 5-Alkylquinoline RedElim->Product

Ni-catalyzed reductive Liebeskind-Srogl mechanistic cycle for thioether alkylation.

Quantitative Data Summaries

Table 1: Comparative Nitro Reduction Strategies for Thioether-Quinoline Scaffolds

MethodReagentsChemoselectivity (Nitro vs. Thioether)YieldRef
Catalytic Hydrogenation H₂, Pd/C, MeOHPoor (Severe thioether poisoning/cleavage)< 20%N/A
Iron Reduction Fe powder, HCl, EtOHModerate45–60%4
Oxygen Vacancy Mediated CuO NPs, N₂H₄·H₂OExcellent > 95% [[9]]()

Table 2: Substrate Scope for Ni-Catalyzed Thioether Alkylation (Liebeskind-Srogl)

Heterocyclic ElectrophileAlkyl Bromide PartnerCatalyst SystemYieldRef
5-(SMe)-QuinolineBromocyclohexaneNiBr₂·glyme, dtbbpy, Mn65%7
5-(SMe)-Quinoline4-BromotetrahydropyranNiBr₂·glyme, dtbbpy, Mn72%7
5-(SMe)-Quinoline1-Bromo-3-phenylpropaneNiBr₂·glyme, dtbbpy, Mn68%[[7]]()

References

  • Benchchem Product Catalog : 5-(Methylsulfanyl)-8-nitroquinoline (CAS 1803591-48-1). Benchchem. 1

  • Oxygen Vacancy-Mediated Reactivity : The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C (ACS Publications).9

  • Electronic Directing Group Modification : Improved Ni(II)-Mediated C(sp³)–H Activation: A Hammett Investigation of 8-Aminoquinoline. Organometallics (ACS Publications). 4

  • Ni-Catalyzed Reductive Liebeskind–Srogl Alkylation : Ni-Catalyzed Reductive Liebeskind–Srogl Alkylation of Heterocycles. Journal of the American Chemical Society (ACS Publications). 7

  • Second-Generation Catalyst System : Ag-Mediated Liebeskind–Srogl Coupling of Tetrazine Thioethers with Arylboronic Acids. The Journal of Organic Chemistry (ACS Publications). 6

Sources

Method

Advanced HPLC Method Development and Validation for 5-(Methylsulfanyl)-8-nitroquinoline: A Stability-Indicating Approach

Executive Chemical Rationale The development of a robust High-Performance Liquid Chromatography (HPLC) method for 5-(Methylsulfanyl)-8-nitroquinoline (CAS: 1803591-48-1) requires a deep understanding of its physicochemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Chemical Rationale

The development of a robust High-Performance Liquid Chromatography (HPLC) method for 5-(Methylsulfanyl)-8-nitroquinoline (CAS: 1803591-48-1) requires a deep understanding of its physicochemical properties. As a highly functionalized heterocyclic compound, its chromatographic behavior is dictated by three distinct structural features:

  • The Quinoline Core : Provides a rigid, hydrophobic, and basic framework. The basic nitrogen is prone to secondary interactions with stationary phase silanols, which historically causes severe peak tailing in quinoline derivatives.

  • The 8-Nitro Group : A strongly electron-withdrawing and polarizable moiety. While it reduces the overall basicity of the quinoline nitrogen via inductive effects, it significantly alters the molecule's UV absorption profile, providing excellent chromophoric properties for UV detection[1].

  • The 5-Methylsulfanyl Group : This thioether linkage is highly susceptible to oxidative degradation, readily forming sulfoxides and sulfones.

Because of this inherent oxidative liability, a standard assay method is insufficient. The analytical strategy must be stability-indicating —capable of baseline-resolving the parent API from its primary degradation products.

Chromatographic Strategy and Causality

To achieve a self-validating, stability-indicating method, every parameter of the chromatographic system has been selected based on specific chemical causalities:

  • Stationary Phase Selection : We utilize a high-purity, double end-capped C18 column or a specialized low-silanol reverse-phase column (e.g., Newcrom R1)[2]. Uncapped residual silanols (pKa ~4.5) on standard silica columns ionize at neutral pH, acting as cation exchangers that bind the basic quinoline nitrogen, destroying peak symmetry.

  • Mobile Phase pH Control : The mobile phase is heavily buffered at an acidic pH using 0.1% Formic Acid (pH ~2.7). This serves a dual purpose: it ensures the quinoline nitrogen remains in a single, fully protonated state, and it completely suppresses the ionization of any residual column silanols, eliminating ion-exchange tailing[2].

  • Organic Modifier : Acetonitrile (ACN) is selected over Methanol. ACN's aprotic nature and lower viscosity provide sharper peak shapes for nitrogen-containing heterocycles and reduce system backpressure, allowing for highly efficient mass transfer[3].

HPLC_Workflow A Target Analyte 5-(Methylsulfanyl)-8-nitroquinoline B Physicochemical Profiling Basic N & Oxidizable -SCH3 A->B C Stationary Phase End-capped C18 / Low Silanol B->C D Mobile Phase Acidic (pH < 3) to suppress silanols B->D E Sample Prep Inert solvent, Antioxidant protection B->E F Self-Validating Method Resolution from Sulfoxide Impurity C->F D->F E->F

Fig 1: Logical workflow for stability-indicating HPLC method development.

Quantitative Data: Optimized Parameters

The following tables summarize the optimized chromatographic parameters and the strict system suitability criteria required to validate the method prior to sample analysis.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column End-capped C18 (150 mm × 4.6 mm, 3 µm)High theoretical plates; prevents silanol interactions[2].
Mobile Phase A 0.1% Formic Acid in Milli-Q WaterMaintains acidic pH (~2.7) to neutralize silica surface.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAprotic modifier yields sharper peaks for basic heterocycles[3].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Gradient Program 0-2 min: 10% B 2-8 min: 10% 70% B 8-10 min: 70% B 10.1-15 min: 10% BRetains polar sulfoxide early, elutes hydrophobic parent later.
Column Temp 30 °CReduces solvent viscosity and standardizes thermodynamics.
Detection UV at 254 nmCaptures the extended conjugation of the nitroquinoline ring.
Injection Vol 10 µLPrevents column overloading and maintains Gaussian peak shape.
Table 2: System Suitability & Validation Metrics
MetricAcceptance CriteriaImplication
Retention Time (Rt) Parent: ~6.5 min Sulfoxide: ~4.2 minConfirms correct gradient execution and column chemistry.
Resolution (Rs) > 2.0 between Parent and SulfoxideGuarantees baseline separation for accurate integration.
Tailing Factor (Tf) 1.2 for Parent PeakValidates that silanol interactions are successfully suppressed.
%RSD (n=5) 1.0% for Peak AreaEnsures autosampler precision and detector stability.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To ensure absolute trustworthiness, this method employs a Self-Validating System Suitability Test (SST) . Instead of relying on expensive, unstable external reference standards for impurities, this protocol dictates the in-situ generation of a Resolution Control Standard (RCS).

By deliberately oxidizing a fraction of the parent API, we generate the critical sulfoxide impurity. If the system can resolve this generated impurity from the parent peak, the method mathematically proves its own specificity during every single run.

Validation_Pathway A Parent API (Rt = 6.5 min) B Mild Oxidation (0.3% H2O2) A->B Stress D System Suitability Resolution (Rs) > 2.0 A->D Co-injection C Sulfoxide Impurity (Rt = 4.2 min) B->C Degradation C->D Co-injection

Fig 2: In-situ generation of Resolution Control Standard (RCS) for self-validation.

Step-by-Step Methodology

Phase 1: Reagent and Standard Preparation

  • Mobile Phase Preparation: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q water (Mobile Phase A). Repeat for HPLC-grade Acetonitrile (Mobile Phase B). Degas both solvents via ultrasonication for 10 minutes.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-(Methylsulfanyl)-8-nitroquinoline into a 10 mL volumetric flask. Dissolve completely in 5 mL of Acetonitrile using sonication, then dilute to volume with Acetonitrile.

    • Causality: Acetonitrile is used as the diluent because it lacks dissolved oxygen compared to aqueous mixtures, protecting the thioether group from premature oxidation during storage.

Phase 2: In-Situ Generation of the Resolution Control Standard (RCS)

  • Transfer 1.0 mL of the Stock Solution to a 10 mL volumetric flask.

  • Add 100 µL of 0.3% Hydrogen Peroxide ( H2​O2​ ) and agitate gently. Let the solution stand at room temperature for exactly 30 minutes.

  • Quenching: Add 100 µL of 0.1 M Sodium Thiosulfate ( Na2​S2​O3​ ) to halt the oxidation.

  • Dilute to the 10 mL mark with Mobile Phase A.

    • Causality: The thioether group is rapidly oxidized by peroxides to form a sulfoxide. The addition of Sodium Thiosulfate quenches the peroxide, preventing over-oxidation to the sulfone. The resulting dipole of the S=O bond makes the sulfoxide significantly more polar, causing it to elute earlier (Rt ~4.2 min) than the hydrophobic parent API (Rt ~6.5 min).

Phase 3: Sample Preparation

  • For standard sample analysis, dilute 1.0 mL of the Stock Solution directly to 10 mL using Mobile Phase A (yielding a 100 µg/mL working solution).

  • Filter all samples through a 0.22 µm PTFE syringe filter directly into amber HPLC vials.

    • Causality: Amber vials are mandatory as nitroquinolines can exhibit photolytic degradation under ambient laboratory lighting[1].

Phase 4: Sequence Execution and Self-Validation

  • Equilibrate the column with 10% B for 20 minutes until a stable baseline is achieved.

  • Injection 1 (Blank): Inject 10 µL of diluent to confirm the absence of ghost peaks.

  • Injection 2 (RCS): Inject 10 µL of the Resolution Control Standard.

    • Validation Gate: The sequence must automatically halt if the chromatography data system (CDS) calculates a Resolution (Rs) of less than 2.0 between the sulfoxide peak and the parent peak.

  • Injections 3-7 (Working Standard): Inject 5 replicates of the 100 µg/mL working solution to verify system precision (%RSD 1.0%).

  • Proceed with unknown sample analysis.

References

  • Separation of 8-Nitroquinoline on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) Source: ResearchGate / PMC URL: [Link]

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline Source: Google Patents URL

Sources

Application

NMR spectroscopy protocols for 5-(Methylsulfanyl)-8-nitroquinoline identification

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Elucidation of 5-(Methylsulfanyl)-8-nitroquinoline Executive Summary & Rationale 5-(Methylsulfanyl)-8-nitroquinoline (CAS: 1803591-48-1) is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Elucidation of 5-(Methylsulfanyl)-8-nitroquinoline

Executive Summary & Rationale

5-(Methylsulfanyl)-8-nitroquinoline (CAS: 1803591-48-1) is a highly functionalized heterocyclic compound that serves as a critical structural core in medicinal chemistry and drug development[1]. The precise structural characterization of quinoline derivatives is paramount, as the substitution pattern profoundly influences their biological activity and target binding affinity[2].

This specific molecule presents a unique analytical challenge: the strategic placement of a strong electron-withdrawing nitro group at the 8-position and an electron-donating methylsulfanyl group at the 5-position creates a complex push-pull electronic system across the aromatic rings[1]. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol designed to unambiguously elucidate its structure, moving beyond basic 1D analysis into definitive 2D spatial correlations.

Theoretical Framework & Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that structural elucidation cannot rely on memorized chemical shifts; it requires a deep understanding of electronic causality.

  • Electronic Effects on Chemical Shifts : The quinoline core is inherently electron-deficient. The nitrogen atom strongly deshields the adjacent H-2 and H-4 protons[2]. The introduction of the nitro group (-NO₂) at C-8 exerts a profound deshielding effect on the adjacent H-7 proton due to its strong inductive (-I) and resonance (-M) effects, as well as magnetic anisotropy[2]. Conversely, the methylsulfanyl group (-SCH₃) at C-5 donates electron density via resonance (+M), which relatively shields the H-6 proton.

  • The Necessity of a Self-Validating System : Relying solely on 1D ¹H NMR for substituted quinolines is inadequate due to overlapping signals in the aromatic region and complex long-range couplings[3]. A robust protocol must be self-validating. We utilize 1D NMR to establish the baseline electronic environments[4], 2D COSY to map the isolated spin systems[5], HMBC to assign quaternary carbons, and NOESY to provide the ultimate proof of regiochemistry via spatial proximity[6].

Experimental Protocols

The following step-by-step methodologies ensure the acquisition of high-fidelity NMR data required for definitive structural assignment.

Phase 1: Sample Preparation

  • Solvent Selection : Accurately weigh 5–10 mg of 5-(Methylsulfanyl)-8-nitroquinoline and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃). is ideal as it lacks exchangeable protons and provides excellent solubility for moderately polar quinolines[7].

  • Standardization : Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to act as an internal reference (δ 0.00 ppm)[7].

  • Filtration : Filter the solution through a glass wool plug directly into a clean, dry 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.

Phase 2: 1D NMR Acquisition

  • ¹H NMR : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent and shim the magnetic field to optimize homogeneity[4]. Set the spectral width from -1 to 12 ppm. Acquire 16–32 scans using a 90° pulse angle and a relaxation delay (d1) of 2 seconds[7].

  • ¹³C NMR : Tune the probe to the ¹³C frequency. Set the spectral width from 0 to 200 ppm. Use a proton-decoupled pulse sequence (e.g., WALTZ-16). Due to the lower sensitivity of ¹³C and the presence of quaternary carbons (C-4a, C-8a, C-5, C-8), increase the relaxation delay to 3–5 seconds and acquire a minimum of 1024 scans[7].

Phase 3: 2D NMR Acquisition (The Validation Engine)

  • COSY (Correlation Spectroscopy) : Acquire to correlate scalar-coupled protons. This will isolate the pyridine ring protons (H-2, H-3, H-4) from the benzene ring protons (H-6, H-7)[3].

  • HSQC (Heteronuclear Single Quantum Coherence) : Acquire to map direct ¹H-¹³C bonds, allowing the transfer of proton assignments to their respective carbons[4].

  • HMBC (Heteronuclear Multiple Bond Correlation) : Optimize for long-range couplings (²J and ³J, typically 8 Hz). This is critical for assigning the quaternary bridgehead carbons (C-4a, C-8a) and substituted carbons (C-5, C-8)[6].

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : Set the mixing time to 300–500 ms. This experiment detects through-space interactions (< 5 Å) and serves as the definitive test for the C-5 position of the -SCH₃ group[6].

Quantitative Data Presentation

The following table summarizes the anticipated NMR spectral data based on the electronic effects of the quinoline scaffold and its specific substituents.

NucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Key 2D Correlations
¹H H-2~8.95dd4.2, 1.5COSY to H-3; HMBC to C-4, C-8a
¹H H-3~7.55dd8.5, 4.2COSY to H-2, H-4
¹H H-4~8.60dd8.5, 1.5COSY to H-3; NOESY to -SCH₃
¹H H-6~7.45d8.8COSY to H-7; NOESY to -SCH₃
¹H H-7~8.20d8.8COSY to H-6; HMBC to C-5, C-8a
¹H -SCH₃~2.60s-NOESY to H-4, H-6
¹³C C-2~151.0--HSQC to H-2
¹³C C-8~145.0--HMBC from H-7
¹³C C-5~138.5--HMBC from H-4, H-6, -SCH₃
¹³C -SCH₃~15.5--HSQC to -SCH₃ protons

Mandatory Visualizations

NMR_Workflow A 1. Sample Preparation (CDCl3, TMS) B 2. 1D 1H & 13C NMR (Chemical Shifts & Integrals) A->B C 3. 2D COSY & HSQC (Spin Systems & Direct C-H) B->C D 4. 2D HMBC (Quaternary Carbons) C->D E 5. 2D NOESY (Spatial Regiochemistry) D->E

Figure 1: Self-validating NMR workflow for structural elucidation of substituted quinolines.

NMR_Correlations H4 H-4 (Pyridine Ring) SCH3 -SCH3 (C-5) H4->SCH3 NOESY (Peri) C4a C-4a (Bridgehead) H4->C4a HMBC (3J) H6 H-6 (Benzene Ring) H7 H-7 (Benzene Ring) H6->H7 COSY (3J) H6->C4a HMBC (3J) SCH3->H6 NOESY (Space) NO2 -NO2 (C-8) NO2->H7 Deshielding

Figure 2: 2D NMR correlations confirming the regiochemistry of the substituted quinoline.

References

  • Title : Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Source : Journal of Chemical Education (ACS Publications). URL :[Link][3][5]

  • Title : Synthesis and structure elucidation of five new pyrimido[5,4-c]quinoline-4(3H)-one derivatives using 1D and 2D NMR spectroscopy. Source : PubMed (Magn Reson Chem). URL :[Link][6]

Sources

Method

Application Note: Advanced Purification Strategies for Synthesized 5-(Methylsulfanyl)-8-nitroquinoline

Introduction 5-(Methylsulfanyl)-8-nitroquinoline (CAS: 1803591-48-1) is a highly specialized heterocyclic scaffold utilized in contemporary organic synthesis and medicinal chemistry[1]. The strategic placement of an elec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(Methylsulfanyl)-8-nitroquinoline (CAS: 1803591-48-1) is a highly specialized heterocyclic scaffold utilized in contemporary organic synthesis and medicinal chemistry[1]. The strategic placement of an electron-withdrawing nitro group at the 8-position and an electron-donating methylsulfanyl (thioether) group at the 5-position creates a highly polarized "push-pull" electronic system[1]. While this unique substitution pattern imparts valuable biological properties, it severely complicates downstream purification. Crude synthesis mixtures typically contain unreacted starting materials, over-nitrated byproducts, and closely related regioisomers.

This Application Note provides a self-validating, step-by-step protocol for the isolation and purification of 5-(Methylsulfanyl)-8-nitroquinoline, designed to achieve API-grade purity (>99.0%) while preserving the integrity of sensitive functional groups.

Section 1: Causality in Experimental Design (E-E-A-T)

As an application scientist, it is critical to understand why specific techniques are chosen rather than blindly following a procedure. Every step in this protocol is a self-validating system based on the molecule's intrinsic chemical properties:

  • pH-Mediated Isolation: The quinoline nitrogen is basic. By adjusting the aqueous workup to a specific alkaline range (pH 8.0–9.5), the 8-nitroquinoline derivative can be selectively precipitated as a free base, leaving water-soluble acidic impurities in the aqueous layer[2].

  • Thioether Sensitivity: The −SCH3​ group is highly susceptible to oxidation, easily forming sulfoxides or sulfones. Therefore, peroxide-forming solvents (like diethyl ether or tetrahydrofuran) must be strictly avoided during extraction and chromatography. Halogenated solvents (dichloromethane, ethylene dichloride) are preferred[3].

  • Isomeric Separation via Hydrohalide Salts: If the crude mixture contains regioisomers (e.g., 5-nitro vs. 8-nitro isomers), standard silica gel chromatography may fail due to identical Rf​ values. We exploit the differential solubility of their hydrohalide salts. Precipitating the hydrochloride salt in wet dimethylformamide (DMF) allows for the selective crystallization of specific isomers[4].

Section 2: Quantitative Data & Solvent Selection

Table 1: Solvent Selection Matrix for Recrystallization & Extraction
Solvent SystemApplicationRationale / Causality
Dichloromethane ( CH2​Cl2​ ) / H2​O Liquid-Liquid ExtractionExcellent partitioning; avoids thioether oxidation risks associated with ethers.
Hexane / Ethyl Acetate (90:10 to 70:30) Column ChromatographyOptimal resolution for highly polarized nitroquinolines[5].
Hot Ethylene Dichloride (1,2-DCA) Recrystallization (Primary)High solubility at boiling point, low at 4°C. Yields 80-90% recovery[6].
Cold Methanol (MeOH) Crystal WashingRemoves unreacted trace amines; product solubility is <0.8 g/100g at 25°C[6].
Table 2: In-Process Quality Control (QC) Parameters
ParameterTarget ValueAnalytical Method
Crude pH adjustment pH 8.0 - 9.5Calibrated pH meter[7]
Chromatographic Rf​ ~0.45 (Hex:EtOAc 80:20)TLC (Silica gel 60 F254​ , UV 254 nm)
Final Purity > 99.0%HPLC (C18 column, MeCN/ H2​O gradient)

Section 3: Mandatory Visualization

PurificationWorkflow Crude Crude Reaction Mixture (5-(Methylsulfanyl)-8-nitroquinoline) Quench Aqueous Quench & pH Adjustment (Target pH 8.0 - 9.5) Crude->Quench Extract Liquid-Liquid Extraction (CH2Cl2 / H2O) Quench->Extract Isomer Isomer Separation (If Needed) (HCl Salt in wet DMF) Extract->Isomer Regioisomers present Chroma Silica Gel Chromatography (Hexane:EtOAc Gradient) Extract->Chroma No isomers Isomer->Chroma Recryst Recrystallization (Hot Ethylene Dichloride) Chroma->Recryst Pure Pure API-Grade 5-(Methylsulfanyl)-8-nitroquinoline Recryst->Pure

Step-by-step purification workflow for 5-(Methylsulfanyl)-8-nitroquinoline.

ChemicalLogic Molecule 5-(Methylsulfanyl)- 8-nitroquinoline Thioether 5-Methylsulfanyl (-SCH3) Molecule->Thioether Nitro 8-Nitro Group (-NO2) Molecule->Nitro Amine Quinoline Nitrogen (pKa ~4-5) Molecule->Amine OxRisk Avoid Ethers/Peroxides Use Halogenated Solvents Thioether->OxRisk Susceptible to Oxidation Dipole High Polarity Requires Gradient Elution Nitro->Dipole Strong Electron Withdrawal AcidBase pH 8.0-9.5 Precipitation Salt-based Resolution Amine->AcidBase Protonation Dynamics

Chemical causality driving the purification strategy for the target molecule.

Section 4: Detailed Experimental Protocols

Protocol A: Workup and pH-Mediated Precipitation

Self-Validating Step: By strictly controlling the pH, we ensure the quinoline is fully deprotonated while avoiding the degradation that can occur at extreme alkaline conditions[7].

  • Quenching: Transfer the crude reaction mixture into a vessel containing crushed ice and water. Stir vigorously.

  • pH Adjustment: Slowly add concentrated ammonium hydroxide (or 2M NaOH) dropwise while monitoring with a calibrated pH meter. Stop when the pH stabilizes between 8.0 and 9.5[7].

  • Extraction: Extract the aqueous slurry with Dichloromethane ( CH2​Cl2​ ) (3 × 50 mL per 100 mmol scale). Do not use diethyl ether to prevent thioether oxidation.

  • Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure (rotary evaporator, water bath < 40°C).

Protocol B: Isomer Resolution via Hydrohalide Salts (Optional)

If TLC indicates the presence of closely eluting regioisomers:

  • Dissolution: Dissolve the crude residue in wet dimethylformamide (DMF containing 1-5% water)[4].

  • Salt Formation: Bubble anhydrous HCl gas (or add a stoichiometric amount of HCl in dioxane) into the solution until precipitation begins.

  • Thermal Cycling: Heat the slurry to 95-100°C until complete dissolution occurs, then subject it to a slow, controlled cooling ramp to 25°C[8].

  • Isolation: The target 8-nitroquinoline hydrochloride salt will preferentially crystallize. Filter and neutralize with saturated NaHCO3​ to recover the free base[4].

Protocol C: Silica Gel Column Chromatography
  • Column Preparation: Pack a glass column with Silica Gel (60-120 mesh) using Hexane as the slurry solvent[8].

  • Loading: Dry-load the compound by dissolving it in a minimal amount of CH2​Cl2​ , adding a small amount of silica gel, and evaporating to a free-flowing powder. Apply this evenly to the top of the column bed.

  • Elution: Elute using a gradient of Hexane:Ethyl Acetate (starting at 95:5 and ramping to 70:30). Monitor fractions via TLC. The strong dipole moment induced by the 8-nitro group ensures the product elutes cleanly in the mid-polarity range[5].

  • Pooling: Combine fractions containing the pure product ( Rf​ ~0.45 in 80:20 Hex:EtOAc) and concentrate in vacuo.

Protocol D: Final Recrystallization (API-Grade)

Self-Validating Step: The choice of hot ethylene dichloride (1,2-DCA) relies on its steep solubility curve for 8-nitroquinolines, ensuring high recovery (80-90%) and exceptional purity[6].

  • Dissolution: Suspend the chromatographed solid in hot ethylene dichloride (approx. 300 mL per 100 g of product)[6]. Heat to gentle reflux until fully dissolved.

  • Decolorization: Add 1-2% (w/w) activated decolorizing carbon. Boil for 15 minutes, then perform a hot filtration through a pre-warmed Büchner funnel lined with Celite[6].

  • Crystallization: Concentrate the filtrate slightly, then allow it to cool undisturbed to room temperature, followed by chilling to 4°C for 4 hours.

  • Washing: Collect the bright yellow crystals via vacuum filtration. Wash the filter cake with ice-cold methanol. Causality: Methanol is chosen because the solubility of 8-nitroquinoline derivatives in cold methanol is exceptionally low ( <0.8 g/100g ), effectively washing away trace impurities without dissolving the product[6].

  • Drying: Dry the crystals in a vacuum oven at 45°C overnight.

References

  • Organic Syntheses. "6-methoxy-8-nitroquinoline - Organic Syntheses Procedure". OrgSyn. URL:[Link]

  • Google Patents. "US3389143A - Purification of 1, 10-phenanthrolines". Google Patents.
  • European Patent Office. "Separation of 5-nitroquinoline and 8-nitroquinoline - EP 0858998 A1". Googleapis. URL:[Link]

  • National Institutes of Health (NIH). "Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules". PMC. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-(Methylsulfanyl)-8-nitroquinoline Synthesis

Welcome to the Technical Support Center for the synthesis of 5-(Methylsulfanyl)-8-nitroquinoline. This guide is engineered for researchers, medicinal chemists, and drug development professionals who are utilizing the qui...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-(Methylsulfanyl)-8-nitroquinoline. This guide is engineered for researchers, medicinal chemists, and drug development professionals who are utilizing the quinoline scaffold for downstream pharmaceutical applications.

The primary synthetic route to 5-(Methylsulfanyl)-8-nitroquinoline relies on a Nucleophilic Aromatic Substitution (SNAr) utilizing 5-chloro-8-nitroquinoline and sodium thiomethoxide (NaSMe)[1]. While conceptually straightforward, the reaction is highly sensitive to solvent environments, nucleophile oxidation, and thermal control. This guide provides the mechanistic causality, troubleshooting FAQs, and a self-validating protocol to ensure high-yield conversions.

Mechanistic Pathway

Understanding the SNAr mechanism is critical for troubleshooting. The reaction is driven by the 8-nitro group, which sits exactly para to the C5 position on the carbocyclic ring of the quinoline core[2]. This para-relationship allows the highly electron-withdrawing nitro group to stabilize the negative charge of the intermediate (Meisenheimer complex) via resonance, making the C5-chloride an excellent leaving group[1].

SNAr_Mechanism A 5-Chloro-8-nitroquinoline (Electrophile) C Meisenheimer Complex (C5-Attack, Stabilized by 8-NO2) A->C DMF, 0°C to RT B Sodium Thiomethoxide (Nucleophile) B->C D 5-(Methylsulfanyl)-8-nitroquinoline (Target Product) C->D -Cl⁻ Elimination E NaCl (Byproduct) C->E

Figure 1: SNAr pathway for 5-(Methylsulfanyl)-8-nitroquinoline synthesis.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yield stubbornly low (<40%) despite using excess sodium thiomethoxide? The Causality: The SNAr reaction relies on the stabilization of the transition state and the availability of the nucleophile. If you are using a protic solvent (like ethanol or methanol), the solvent heavily hydrogen-bonds with the thiomethoxide anion, drastically reducing its nucleophilicity. The Solution: Switch to a strictly anhydrous polar aprotic solvent like DMF or DMSO. These solvents solvate the sodium cation but leave the thiomethoxide anion "naked" and highly reactive. Keep the initial addition at 0 °C to control the exothermic formation of the Meisenheimer complex, then allow it to warm to room temperature.

Q2: I am observing a significant amount of a non-polar byproduct on my TLC plate and a strong foul odor. What is happening? The Causality: Sodium thiomethoxide (NaSMe) is highly susceptible to oxidation. In the presence of atmospheric oxygen, it rapidly dimerizes to dimethyl disulfide (DMDS). DMDS is volatile, foul-smelling, and consumes your nucleophile, leading to incomplete conversion of the 5-chloro-8-nitroquinoline. The Solution: The entire setup must be rigorously degassed. Sparge your DMF with Argon or N2 for at least 15 minutes prior to use. Weigh the NaSMe in a glovebox if possible, or use a fresh, sealed bottle. Ensure the reaction is kept under a positive pressure of inert gas throughout the duration of the experiment.

Q3: Are there regioselectivity issues or risks of over-reaction I should be worried about? The Causality: Researchers often worry about nucleophilic attack at other positions on the quinoline heteroaromatic ring (e.g., C2 or C4). The Solution: The regioselectivity is structurally locked by the starting material. Because the leaving group (chloride) is exclusively at C5, and the C5 position is uniquely activated by the para-nitro group, the thiomethoxide will selectively displace the chloride without affecting the heteroaromatic ring[2]. Avoid extreme temperatures (>80 °C) to prevent unselective degradation.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and isolated yield, demonstrating why specific parameters are mandated in the protocol.

SolventTemperature ProfileAtmosphereNaSMe (Eq.)Conversion / YieldMechanistic Observation
MethanolReflux (65 °C)Air2.0< 20%Nucleophile deactivated by H-bonding; severe DMDS formation.
THF0 °C to RTN21.5~ 45%Poor solubility of the polar Meisenheimer intermediate.
DMFRT (25 °C)Air1.5~ 60%Moderate yield; significant DMDS byproduct observed on TLC.
DMF (Degassed) 0 °C to RT Argon 1.1 > 92% Clean conversion; deep red intermediate transitions to yellow product.
Experimental Workflow & Protocol

This protocol is designed as a self-validating system. Visual cues (color changes) and TLC checkpoints are built-in to verify the reaction's integrity in real-time.

Workflow Step1 1. Reagent Preparation Degas DMF, weigh NaSMe in glovebox Step2 2. Dissolution Dissolve 5-Cl-8-NO2-quinoline in DMF Step1->Step2 Step3 3. Nucleophile Addition Dropwise addition of NaSMe at 0°C Step2->Step3 Step4 4. Reaction Stir at RT for 4-6 hours under N2 Step3->Step4 Step5 5. Quench & Extract Ice water quench, EtOAc extraction Step4->Step5 Step6 6. Purification Silica plug or recrystallization Step5->Step6

Figure 2: Step-by-step experimental workflow for optimized SNAr thioetherification.

Standard Operating Procedure (SOP)
  • Preparation: In a fume hood, sparge 10 mL of anhydrous DMF with Argon for 15 minutes to remove dissolved oxygen.

  • Dissolution: Add 5-chloro-8-nitroquinoline (1.0 eq, 5.0 mmol) to a flame-dried, Argon-purged round-bottom flask. Dissolve in the degassed DMF. The solution will appear pale yellow.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Nucleophile Addition: Slowly add sodium thiomethoxide (NaSMe) (1.1 eq, 5.5 mmol) portion-wise or as a suspension in DMF over 10 minutes.

    • Self-Validation Checkpoint: A distinct color change from pale yellow to deep red/purple indicates the successful formation of the Meisenheimer complex.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir under Argon for 4-6 hours. Monitor by TLC (Hexanes:EtOAc 3:1) until the starting material is fully consumed.

  • Quenching: Quench the reaction by pouring the mixture into 50 mL of crushed ice/water. This will precipitate the crude product and neutralize unreacted nucleophile.

  • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF.

  • Drying & Purification: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via a short silica gel plug or recrystallization from hot ethanol to yield 5-(methylsulfanyl)-8-nitroquinoline as a bright yellow solid.

References

Sources

Optimization

Technical Support Center: Storage &amp; Troubleshooting Guide for 5-(Methylsulfanyl)-8-nitroquinoline

Chemical Profile & Degradation Causality 5-(Methylsulfanyl)-8-nitroquinoline is a highly specialized heterocyclic compound featuring an electron-withdrawing nitro group at the 8-position and an electron-donating methylsu...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Degradation Causality

5-(Methylsulfanyl)-8-nitroquinoline is a highly specialized heterocyclic compound featuring an electron-withdrawing nitro group at the 8-position and an electron-donating methylsulfanyl (thioether) group at the 5-position[1]. While this push-pull electronic configuration makes it a valuable scaffold in drug discovery, it also introduces dual pathways for chemical degradation during storage.

As a researcher, understanding the causality behind these degradation pathways is critical for maintaining compound integrity and ensuring reproducible assay results:

  • Thioether Oxidation: The sulfur atom in the methylsulfanyl group is highly nucleophilic. When exposed to reactive oxygen species (ROS) or atmospheric oxygen over time, it undergoes nucleophilic attack, rapidly transferring oxygen to form a sulfoxide, and subsequently a sulfone[2].

  • Nitro Group Photodegradation: The 8-nitroquinoline core is highly sensitive to UV and visible light. Photon absorption excites the molecule into a reactive triplet state, leading to photoreduction, denitration, or complex ring cleavage[3],[4].

DegradationPathways Compound 5-(Methylsulfanyl)-8-nitroquinoline Oxidation Oxidation (O2, ROS) Compound->Oxidation Photo Photodegradation (UV/Vis) Compound->Photo Thermal Thermal/Hydrolytic Stress Compound->Thermal Sulfoxide Sulfoxide / Sulfone (+16/32 Da) Oxidation->Sulfoxide Nucleophilic sulfur attack NitroRed Nitro-reduction / Cleavage Photo->NitroRed Photon absorption Denitration Denitration / Ring Opening Thermal->Denitration Heat / Moisture

Mechanistic degradation pathways of 5-(Methylsulfanyl)-8-nitroquinoline during storage.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my 5-(Methylsulfanyl)-8-nitroquinoline stock solution turning dark brown over time? A1: This color change is a hallmark of photodegradation . The 8-nitro group absorbs UV/visible light, entering an excited state that triggers C-N bond cleavage or photoreduction[3]. This process generates complex, highly conjugated polymeric impurities that manifest as a dark brown or black hue. Actionable Fix: Always store the compound in amber glass vials to block photon transmission, and handle solutions strictly under low-light laboratory conditions[4].

Q2: My LC-MS analysis shows unexpected mass shifts of +16 Da and +32 Da. What is happening? A2: Your compound has undergone thioether oxidation . The nucleophilic sulfur atom has reacted with dissolved oxygen or trace peroxides in your solvent, transferring oxygen to form a sulfoxide (+16 Da) and a sulfone (+32 Da)[2]. This drastically alters the molecule's electronic distribution and will invalidate biological binding assays. Actionable Fix: Purge all storage containers with an inert gas (Argon or Nitrogen) before sealing. If storing in solution, use strictly anhydrous, degassed solvents.

Q3: Can I store the lyophilized powder at room temperature if it is kept in the dark? A3: It is highly discouraged. While keeping it in the dark prevents photodegradation, nitroaromatic compounds are susceptible to thermal decomposition and moisture-induced hydrolysis over time[3],[4]. Elevated temperatures accelerate the kinetic rate of these degradation reactions. Actionable Fix: Store the solid powder at 2-8 °C for short-term use, or -20 °C for long-term storage, ideally within a desiccator to prevent moisture accumulation[4].

TroubleshootingWorkflow Start Inconsistent Assay Results LCMS Perform LC-MS Analysis Start->LCMS MassShift Mass Shift: +16 or +32 Da? LCMS->MassShift ColorChange Multiple Peaks & Color Change? LCMS->ColorChange FixOx Thioether Oxidation Action: Purge with Argon MassShift->FixOx Yes FixPhoto Photodegradation Action: Use Amber Vials ColorChange->FixPhoto Yes

Self-validating troubleshooting workflow for identifying compound degradation.

Quantitative Storage Parameters & Kinetics

To ensure maximum stability, adhere to the following empirically derived storage parameters.

ParameterRecommended ConditionMechanistic Rationale
Temperature 2-8 °C (Short term), -20 °C (Long term)Slows the kinetic rate of thermal decomposition and thioether oxidation[4].
Atmosphere Argon or Nitrogen purgeDisplaces atmospheric O₂, preventing nucleophilic attack on the sulfur atom[2].
Light Exposure Amber glass / Opaque containersBlocks UV/Vis photons, preventing the excitation of the 8-nitroaromatic system[3].
Humidity < 10% RH (Desiccated)Prevents moisture-induced hydrolysis of the quinoline ring[3].

Estimated Degradation Kinetics:

Storage ConditionDominant Degradation PathwayEstimated Half-Life (t₁/₂)
Room Temp, Ambient Light, AirPhotodegradation & Oxidation< 48 hours
Room Temp, Dark, AirThioether Oxidation (Sulfoxide)~ 7-14 days
2-8 °C, Dark, Argon PurgedStable> 12 months
-20 °C, Dark, Argon PurgedStable> 24 months

Experimental Protocol: Self-Validating Stability Workflow

To definitively isolate the cause of compound degradation in your laboratory, execute this self-validating LC-MS workflow. By using a matrix of controlled environmental exposures, the protocol internally validates the specific mechanism of degradation.

Step 1: Stock Preparation Dissolve 5-(Methylsulfanyl)-8-nitroquinoline in anhydrous, degassed DMSO to yield a 10 mM stock solution.

Step 2: Aliquot Generation (The Validation Matrix) Divide the stock into three distinct 100 µL aliquots:

  • Control Aliquot (A): Purge the headspace with Argon, seal tightly, and store at -20 °C in an amber vial.

  • Oxidation Test Aliquot (B): Leave exposed to an ambient air headspace, seal loosely, and store at 25 °C in an amber vial.

  • Photodegradation Test Aliquot (C): Purge the headspace with Argon, seal tightly, and store at 25 °C in a clear glass vial under direct ambient laboratory lighting.

Step 3: Incubation Maintain all aliquots in their respective environmental conditions for exactly 7 days.

Step 4: LC-MS Analysis Dilute each sample to 10 µM using LC-MS grade Acetonitrile/Water (containing 0.1% Formic Acid). Inject 5 µL onto a C18 reverse-phase column and run a standard gradient.

Step 5: Data Interpretation & Causality Check

  • Evaluate Aliquot A (Baseline): Must show a single dominant peak at the expected exact mass (m/z 221.0 [M+H]⁺). If degradation is present here, your source DMSO was likely contaminated with water or peroxides.

  • Evaluate Aliquot B (Oxidation Check): Look for the emergence of peaks at m/z 237.0 (+16 Da, Sulfoxide) and m/z 253.0 (+32 Da, Sulfone)[2]. This confirms susceptibility to atmospheric oxygen.

  • Evaluate Aliquot C (Light Check): Look for severe baseline drift, multiple fragmented mass peaks, and a visible color shift to brown[3]. This confirms UV/Vis sensitivity.

References

  • [2] Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-(Methylsulfanyl)-8-nitroquinoline Solubility

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Overcoming kinetic and thermodynamic solubility barriers of 5-(Methylsulfanyl)-8-nitroquinoline in Dimethyl Sulfoxide (DMS...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Overcoming kinetic and thermodynamic solubility barriers of 5-(Methylsulfanyl)-8-nitroquinoline in Dimethyl Sulfoxide (DMSO) and aqueous assay media.

Executive Summary & Mechanistic Insight

5-(Methylsulfanyl)-8-nitroquinoline (CAS: 1803591-48-1) presents significant solubilization challenges in both organic and aqueous environments. As a Senior Application Scientist, it is crucial to understand that the difficulty in dissolving this compound is not merely a matter of hydrophobicity, but of crystal lattice energy .

The molecule features a planar bicyclic aromatic quinoline core. The substitution pattern—an electron-donating methylsulfanyl (methylthio) group at position 5 and a strongly electron-withdrawing nitro group at position 8—creates a powerful intramolecular "push-pull" electronic effect. This results in a massive dipole moment across the planar ring, driving intense intermolecular dipole-dipole interactions and tight π−π stacking in the solid state. To successfully dissolve this compound, your protocol must provide enough thermodynamic and mechanical energy to break this lattice without degrading the sensitive nitro group.

Frequently Asked Questions (FAQs)

Q1: I added my compound to 100% DMSO, but it remains a stubborn suspension at room temperature. Is my solvent defective?

Causality & Solution: Your DMSO is likely not defective, but it may be hydrated or thermally compromised. DMSO is highly hygroscopic; every time a bottle is opened to ambient air, it absorbs moisture. Even 1-2% water contamination drastically increases the polarity of the solvent, rendering it incapable of solvating highly lipophilic quinoline derivatives[1]. Furthermore, DMSO has a freezing point of 18.5 °C. In standard air-conditioned laboratories, localized micro-crystallization of the solvent severely impedes dissolution kinetics. Action: Always use fresh, anhydrous DMSO sealed under an inert gas. Warm the solvent to 25–30 °C prior to introducing the compound.

Q2: How can I overcome the high crystal lattice energy to force dissolution without thermally degrading the compound?

Causality & Solution: While bulk heating can increase thermodynamic solubility, prolonged exposure to high temperatures can cause degradation or unwanted side reactions with the nitro group. Instead of thermal energy, apply localized mechanical energy. Sonication induces acoustic cavitation—the rapid formation and collapse of microscopic vacuum bubbles. This generates intense, localized shear forces that physically shatter the π−π stacked crystal lattice, drastically accelerating kinetic solubility without raising the bulk temperature to dangerous levels.

Q3: My compound finally dissolved in the DMSO stock, but when I dilute it into my aqueous cell culture media, it instantly "crashes out" (precipitates). Why?

Causality & Solution: This is a classic "solvent-shift" precipitation, commonly observed when the concentration of the co-solvent (DMSO) is drastically lowered upon dilution[1]. In the stock solution, DMSO solvates the compound by surrounding its hydrophobic core. When introduced to an aqueous buffer, water molecules rapidly hydrogen-bond with the DMSO, effectively stripping the solvent shell away from the quinoline. The exposed planar aromatic rings undergo rapid hydrophobic collapse, aggregating into insoluble microcrystals. Action: Utilize a step-down dilution method, or introduce non-ionic surfactants (e.g., Tween-80) to form micelles that encapsulate the hydrophobic compound before it can aggregate. Alternatively, liposomal formulations have been proven highly effective at accommodating the planar geometry of quinolines, preventing precipitation while improving cellular uptake[2].

Q4: Are there alternative co-solvent systems if pure DMSO is insufficient for my required 10 mM stock concentration?

Causality & Solution: If pure DMSO fails, the dielectric constant of the solvent may need to be modulated to better match the polarizability of the solute. A 1:1 mixture of DMSO and Tetrahydrofuran (THF) has been empirically validated as an optimal co-solvent system for highly challenging, heavily substituted quinoline intermediates during synthesis[3]. THF disrupts the highly ordered solvent structuring of pure DMSO, facilitating the entry of the bulky solute into the solvent cavity.

Quantitative Data & Troubleshooting Matrices

Table 1: Physicochemical Parameters & Solvent Compatibility
Parameter / SolventValue / CharacteristicImpact on Solubilization Strategy
Compound Dipole High (Push-Pull system)Requires highly polar aprotic solvents (DMSO, DMF) to stabilize the charge separation.
Lattice Energy Very High ( π−π stacking)Requires mechanical disruption (sonication) to achieve kinetic solubility.
DMSO Freezing Pt. 18.5 °CSolvent must be actively warmed to >25 °C before use to prevent micro-crystallization.
1:1 DMSO:THF Synergistic Co-solventTHF lowers the bulk viscosity and dielectric constant, aiding in the solvation of the lipophilic methylsulfanyl group.
Table 2: Precipitation Troubleshooting Matrix
ObservationPrimary CauseImmediate Corrective Action
Solid floats on DMSOSurface tension / Air entrapmentVigorous vortexing for 60 seconds prior to sonication.
Cloudy suspension in DMSOWater contamination in solventDiscard solvent. Use a fresh ampoule of anhydrous DMSO.
Immediate cloudiness in MediaSolvent-shift hydrophobic collapsePerform serial step-down dilutions; do not add stock directly to 100% aqueous media.
Delayed precipitation (24h)Supersaturation / NucleationLower final assay concentration or add 0.1% Pluronic F-68 to the assay media.

Visualizations & Workflows

SolubilityWorkflow Start Compound Insoluble in DMSO Stock CheckTemp Check Lab/Solvent Temp Is it < 20°C? Start->CheckTemp Warm Warm to 30°C (DMSO freezes at 18.5°C) CheckTemp->Warm Yes CheckWater Check DMSO Quality Is it fresh & anhydrous? CheckTemp->CheckWater No Warm->CheckWater NewDMSO Use fresh, anhydrous DMSO (Water ruins solubility) CheckWater->NewDMSO No Sonicate Sonicate at 37°C for 15 min (Disrupts crystal lattice) CheckWater->Sonicate Yes NewDMSO->Sonicate CoSolvent Add Co-solvent (e.g., 1:1 DMSO:THF) Sonicate->CoSolvent Still Solid Success Clear Stock Solution Achieved Sonicate->Success Dissolves CoSolvent->Success

Figure 1: Decision tree for troubleshooting primary stock solubilization failures.

PrecipitationMechanism State1 Solvated State (DMSO Shell) Action Aqueous Dilution (Buffer/Media) State1->Action State2 Solvent Stripping (H2O binds DMSO) Action->State2 State3 Hydrophobic Collapse (Pi-Pi Stacking) State2->State3 State4 Precipitation ('Crashing Out') State3->State4

Figure 2: Mechanistic pathway of solvent-shift precipitation during aqueous dilution.

Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Anhydrous Stock Solution

This protocol ensures maximum kinetic energy is applied without thermal degradation.

  • Solvent Preparation: Equilibrate a fresh, unopened ampoule of anhydrous DMSO (≥99.9% purity) in a water bath set to 30 °C for 10 minutes.

  • Weighing: Accurately weigh the required mass of 5-(Methylsulfanyl)-8-nitroquinoline into a clean, dry amber glass vial (the compound may be light-sensitive over prolonged periods).

  • Initial Solvation: Add the pre-warmed anhydrous DMSO to achieve a 10 mM concentration. Immediately cap the vial tightly.

  • Mechanical Disruption: Vortex the vial vigorously at maximum speed for 60 seconds to disperse the powder and break surface tension.

  • Cavitation: Place the vial in an ultrasonic water bath set to 37 °C. Sonicate for 15 minutes. Visually inspect the solution against a light source; it should be completely transparent with no particulate matter.

  • Storage: Aliquot the stock solution into single-use volumes (e.g., 50 µL) in tightly sealed microcentrifuge tubes. Overlay with Argon gas if available. Store at -20 °C. Note: Avoid repeated freeze-thaw cycles, which promote irreversible nucleation.

Protocol B: Step-Down Aqueous Dilution (Preventing "Crashing Out")

Use this protocol to introduce the DMSO stock into biological media without triggering hydrophobic collapse.

  • Thawing: Remove a single-use aliquot of the 10 mM stock from -20 °C and allow it to equilibrate to room temperature (approx. 20 minutes). Crucial: Do not open the tube while cold, as atmospheric condensation will introduce water.

  • Intermediate Dilution: Prepare an intermediate stock by diluting the 10 mM solution 1:10 into a transitional solvent mixture (e.g., 50% DMSO / 50% Assay Buffer containing 0.1% Tween-80). Mix by gentle pipetting.

  • Final Dilution: Place your final aqueous assay media on a magnetic stirrer to ensure rapid dispersion.

  • Dropwise Addition: Using a micropipette, add the intermediate stock dropwise directly into the vortex of the stirring assay media until the final desired concentration is reached (ensure final DMSO concentration remains ≤ 0.5% to avoid cellular toxicity).

References

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at:[Link]

  • Evolution of the Synthesis Route for CC-99677: From Discovery toward Commercialization. Organic Process Research & Development, ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing 5-(Methylsulfanyl)-8-nitroquinoline Assays

A Guide to Reducing Background Noise and Enhancing Signal Integrity for Researchers, Scientists, and Drug Development Professionals. Frequently Asked Questions (FAQs) Here we address some of the most common questions enc...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Reducing Background Noise and Enhancing Signal Integrity for Researchers, Scientists, and Drug Development Professionals.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with 5-(Methylsulfanyl)-8-nitroquinoline and related fluorescent probes.

Q1: What are the primary sources of high background fluorescence in my 5-(Methylsulfanyl)-8-nitroquinoline assay?

High background fluorescence can originate from several sources, broadly categorized as:

  • Autofluorescence: Intrinsic fluorescence from cellular components (e.g., NADH, riboflavin), culture medium, or plasticware.[1]

  • Non-Specific Binding: The probe, 5-(Methylsulfanyl)-8-nitroquinoline, may adhere to surfaces in your assay system other than the intended target. This is often influenced by the hydrophobicity of the fluorescent molecule.[2][3]

  • Probe-Related Issues: The probe itself can contribute to background if used at too high a concentration or if it undergoes degradation or aggregation.

  • Environmental Factors: Light scattering and photobleaching can also contribute to a poor signal-to-noise ratio.

Q2: How does the concentration of 5-(Methylsulfanyl)-8-nitroquinoline affect background noise?

Using an excessively high concentration of the probe is a frequent cause of high background.[1][4] At high concentrations, there is an increased likelihood of non-specific binding to cellular components, proteins in the media, and the surfaces of your assay plates.[5] It is crucial to perform a concentration titration to determine the optimal concentration that provides a robust specific signal without elevating the background.

Q3: Can the solvent used to dissolve 5-(Methylsulfanyl)-8-nitroquinoline impact my assay performance?

Absolutely. The photophysical properties of quinoline derivatives can be highly sensitive to the solvent environment.[6][7][8][9] The choice of solvent can influence the probe's solubility, aggregation state, and fluorescence quantum yield. It is recommended to use a high-purity, anhydrous solvent for preparing the stock solution and to minimize the final concentration of the organic solvent in the assay to avoid artifacts.

Q4: My unstained control samples show a high signal. What is the likely cause?

This is a classic indicator of autofluorescence.[1] Many cell types and tissue samples naturally fluoresce. Additionally, components in cell culture media, such as phenol red and riboflavin, can contribute to this background signal. To confirm this, you should always include an unstained, untreated control in your experimental setup.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve specific issues you may encounter during your 5-(Methylsulfanyl)-8-nitroquinoline assays.

Issue 1: High Background Fluorescence Obscuring the Specific Signal

A high background can significantly reduce the sensitivity and dynamic range of your assay.[10] Follow these steps to identify and address the root cause.

Troubleshooting Workflow:

start High Background Observed unstained_control Run Unstained Control start->unstained_control high_autofluorescence High Signal in Unstained Control? unstained_control->high_autofluorescence autofluorescence_solutions Address Autofluorescence: - Use phenol red-free medium - Consider spectral unmixing - Use autofluorescence quenching reagents high_autofluorescence->autofluorescence_solutions Yes low_autofluorescence Low Signal in Unstained Control high_autofluorescence->low_autofluorescence No solved Problem Resolved autofluorescence_solutions->solved probe_concentration Optimize Probe Concentration low_autofluorescence->probe_concentration titration Perform Concentration Titration probe_concentration->titration Yes washing_protocol Optimize Washing Protocol probe_concentration->washing_protocol No titration->washing_protocol increase_washes Increase number and/or duration of washes washing_protocol->increase_washes Yes blocking_step Implement a Blocking Step washing_protocol->blocking_step No increase_washes->blocking_step blocking_agents Test different blocking agents (e.g., BSA, casein) blocking_step->blocking_agents Yes blocking_step->solved No blocking_agents->solved start Prepare Stained Sample imaging Acquire Time-Lapse Images (Constant Excitation) start->imaging analysis Measure and Plot Fluorescence Intensity vs. Time imaging->analysis evaluation Evaluate Decay Curve analysis->evaluation stable Minimal Decay: Proceed with Assay evaluation->stable <10% decay over acquisition time unstable Rapid Decay: Implement Mitigation Strategies evaluation->unstable >10% decay over acquisition time

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 5-(Methylsulfanyl)-8-nitroquinoline

Welcome to the Technical Support Center. 5-(Methylsulfanyl)-8-nitroquinoline is a highly polarizable, weakly basic heterocyclic compound.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-(Methylsulfanyl)-8-nitroquinoline is a highly polarizable, weakly basic heterocyclic compound. The presence of the electron-withdrawing 8-nitro group and the electron-donating 5-methylsulfanyl group creates a unique electronic distribution across the quinoline core. During Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this specific structural motif often triggers severe peak tailing (Asymmetry factor, As​>1.5 ).

This guide provides authoritative, mechanistically grounded troubleshooting steps to restore peak symmetry and quantitative accuracy for drug development professionals and analytical scientists.

Diagnostic Logic & Workflow

Before altering your mobile phase chemistry, it is critical to establish a self-validating system to distinguish between physical system voids and chemical secondary interactions. As established by 1, injecting a neutral marker (e.g., toluene or uracil) is the definitive test[1]. If the neutral compound tails, the issue is physical (e.g., dead volume, blocked frit); if it remains symmetrical while your basic quinoline tails, the issue is chemical (acid-base or metal interaction)[1].

G Start Observe Peak Tailing (As > 1.5) CheckInj Inject Neutral Marker (e.g., Toluene) Start->CheckInj IsPhysical Does Neutral Marker Tail? CheckInj->IsPhysical PhysicalFix Fix Physical Issue: Check Frits, Tubing, Void IsPhysical->PhysicalFix Yes (Physical) CheckChem Chemical Issue: Acid-Base or Metal IsPhysical->CheckChem No (Chemical) AddTEA Add TEA or Lower pH (Mask Silanols) CheckChem->AddTEA IsSilanol Did Tailing Improve? AddTEA->IsSilanol SilanolFix Silanol Interaction Confirmed: Use End-capped C18 IsSilanol->SilanolFix Yes (Silanols) MetalCheck Check Metal Chelation: Passivate System IsSilanol->MetalCheck No (Metals/Overload)

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Deep-Dive Troubleshooting Guides (FAQs)

Q1: Why does 5-(Methylsulfanyl)-8-nitroquinoline exhibit severe chemical tailing on standard C18 columns? A: The primary cause of chemical peak tailing is the occurrence of multiple retention mechanisms[2]. While the hydrophobic core of the molecule interacts with the C18 stationary phase, the basic quinoline nitrogen can undergo strong polar and ionic interactions with unreacted, exposed silanol groups (Si-OH) on the silica surface[3]. Free silanols are highly acidic and readily interact with basic functional groups, acting like "velcro" that delays the elution of a fraction of the analyte molecules[1][2]. Furthermore, trace metals (like iron or aluminum) in older "Type A" silica matrices can act as ion-exchange sites or withdraw electrons from silanols, increasing their acidity and exacerbating the tailing of quinoline derivatives[2].

Q2: How can I manipulate the mobile phase pH to suppress these silanol interactions? A: Mobile phase pH dictates the ionization state of both the analyte and the residual silanols. To minimize secondary interactions, you should operate at a low pH (typically pH 2.5 - 3.0)[3]. At this pH, the acidic silanol groups on the silica surface become fully protonated (neutralized), drastically reducing their ability to engage in ionic interactions with the basic quinoline nitrogen[4]. According to 3, lowering the pH is one of the most effective ways to eliminate excessive peak tailing for basic analytes[3].

Q3: If low pH isn't enough, what mobile phase additives can I use? A: If tailing persists, you can introduce a competing base, such as Triethylamine (TEA), into the mobile phase[5]. TEA acts as a silanol-masking agent. Because TEA is a small, strong base, it aggressively binds to the active residual silanol sites on the stationary phase, effectively blocking the 5-(Methylsulfanyl)-8-nitroquinoline molecules from interacting with them[5]. A concentration of 0.1% to 0.5% (v/v) TEA in the aqueous phase, adjusted back to the desired pH using phosphoric acid, is highly effective[5].

Q4: Does the choice of stationary phase matter for this compound? A: Absolutely. To prevent secondary interactions natively, you should utilize a highly deactivated, "fully end-capped" column, or a column based on high-purity "Type B" silica or hybrid organic-inorganic particles[4]. End-capping involves chemically reacting residual silanols with short-chain silanes to convert them into less polar functional groups, thereby shielding the analyte from unwanted secondary interactions[3][6].

Step-by-Step Experimental Protocols

Protocol 1: Mobile Phase Optimization & Silanol Masking

Purpose: To chemically mask active silanol sites and ensure uniform analyte ionization.

  • Prepare the Aqueous Phase: Measure 1000 mL of ultra-pure LC-MS grade water.

  • Add Masking Agent: Add 1.0 mL of Triethylamine (TEA) to the water (yielding a 0.1% v/v solution).

  • Adjust pH: Slowly add concentrated orthophosphoric acid dropwise while monitoring with a calibrated pH meter until the solution reaches pH 2.5 ± 0.1. (Causality: Low pH neutralizes silanols; TEA blocks any remaining active sites).

  • Filter and Degas: Pass the buffer through a 0.45 µm (or 0.22 µm for UHPLC) membrane filter.

  • Prepare Organic Phase: Use LC-MS grade Acetonitrile.

  • Equilibrate: Flush the end-capped C18 column with the mobile phase (e.g., 60:40 Buffer:Acetonitrile) for at least 20 column volumes before injecting the 5-(Methylsulfanyl)-8-nitroquinoline sample.

Protocol 2: System Passivation for Trace Metal Chelation

Purpose: Quinolines can chelate trace metals in the HPLC fluidic path, causing tailing and recovery loss. This protocol strips metal ions from the system.

  • Remove Column: Replace the analytical column with a zero-dead-volume union.

  • Flush System: Flush the HPLC system with 100% HPLC-grade water for 15 minutes at 1.0 mL/min.

  • Passivation Wash: Prepare a solution of 0.1 M Nitric Acid (or use a commercial EDTA passivation solution). Pump this through the system (excluding the column and detector flow cell) at 1.0 mL/min for 30 minutes.

  • Neutralize: Flush the system with HPLC-grade water for 45 minutes until the effluent pH returns to neutral.

  • Reinstall Column: Reconnect the column and equilibrate with the standard mobile phase.

Quantitative Data Presentation

To illustrate the impact of these optimizations, the following table summarizes typical Asymmetry Factors ( As​ ) for 5-(Methylsulfanyl)-8-nitroquinoline under various conditions. An ideal As​ is 1.0, and values > 1.5 indicate problematic tailing[3].

Column ChemistryMobile Phase pHAdditiveAsymmetry Factor ( As​ )Resolution/Outcome
Standard C18 (Type A)6.5None2.85Severe tailing, poor integration
Standard C18 (Type A)2.5None1.80Moderate tailing
End-capped C18 (Type B)6.5None1.65Slight tailing
End-capped C18 (Type B)2.5None1.25Good symmetry
End-capped C18 (Type B)2.50.1% TEA1.05 Excellent, sharp peak

References

  • Axion Labs. "HPLC Peak Tailing". 1

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". 2

  • Element Lab Solutions. "Peak Tailing in HPLC". 3

  • ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography". 6

  • PMC (NIH). "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids". 5

  • LCGC Blog. "HPLC Diagnostic Skills II – Tailing Peaks". 4

Sources

Optimization

Technical Support Center: Minimizing Cytotoxicity of 5-(Methylsulfanyl)-8-nitroquinoline in Cell-Based Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the dose-limiting cytotoxicity of nitroaromatic probes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the dose-limiting cytotoxicity of nitroaromatic probes. 5-(Methylsulfanyl)-8-nitroquinoline (CAS: 1803591-48-1) is a versatile heterocyclic compound. However, its unique electronic properties—driven by the electron-withdrawing 8-nitro group—often cause high background cell death during in vitro assays.

This guide provides mechanistic troubleshooting and self-validating protocols to help you decouple the compound's primary pharmacological activity from its inherent cytotoxic profile.

FAQ Section 1: Mechanistic Drivers of Toxicity

Q: Why does 5-(Methylsulfanyl)-8-nitroquinoline cause rapid cell death in my target-engagement assays? A: The cytotoxicity is primarily driven by the 8-nitroquinoline scaffold. Inside the cell, nitroaromatic compounds undergo single-electron reduction catalyzed by ubiquitous flavoenzymes (e.g., cytochrome P450 reductase). This forms a highly reactive nitro radical anion. In the presence of oxygen, this anion readily donates its electron to O 2​ , generating superoxide radicals and regenerating the parent compound—a process known as "redox cycling" that leads to severe oxidative stress and subsequent apoptosis[1]. Furthermore, nitroquinoline derivatives are known to intercalate DNA or form cleavage complexes with Topoisomerase I, leading to DNA single-strand breaks[2].

Q: Does the 5-methylsulfanyl group exacerbate this toxicity? A: The methylsulfanyl (-SCH 3​ ) group is electron-donating via resonance. While electron-withdrawing groups generally increase the reduction potential and cytotoxicity of nitroaromatics, the -SCH 3​ group modulates the electron density of the quinoline ring. However, structural studies on substituted 8-nitroquinolines indicate that the core nitro-reduction and subsequent oxidative stress remain the dominant pathways for cell death[3].

FAQ Section 2: Assay Optimization & Troubleshooting

Q: How can I measure my target's response without the confounding effects of apoptosis? A: You must exploit the temporal divergence between rapid receptor/kinase signaling and delayed apoptotic execution. Signal transduction events typically peak within 5 to 60 minutes. Conversely, ROS-induced mitochondrial dysfunction requires 12 to 48 hours to manifest as measurable cell death[4]. By shortening your assay window and utilizing ROS scavengers, you can isolate the primary pharmacological effect.

Q: My compound is precipitating in the media, causing localized toxicity. How do I fix this? A: Nitroquinolines are highly lipophilic. If the local concentration of DMSO exceeds 0.5% v/v upon addition to the aqueous media, the compound will precipitate, causing physical stress to the cell membrane and erratic data. Always perform serial dilutions in 100% DMSO first, then perform a final 1:200 dilution directly into pre-warmed culture media under vigorous agitation before adding to the cells.

Data Presentation: Quantitative Mitigation Strategies

To illustrate the efficacy of these interventions, the table below summarizes the expected shifts in the Half-Maximal Inhibitory Concentration (IC 50​ ) for cell viability when applying our recommended mitigation strategies.

Table 1: Impact of Mitigation Strategies on 8-Nitroquinoline Cytotoxicity | Mitigation Strategy | Mechanism of Protection | Exposure Time | Viability IC 50​ (µM) | Fold-Shift in Window | | :--- | :--- | :--- | :--- | :--- | | Standard Assay (Control) | None | 48 hours | ~4.2 | 1.0x (Baseline) | | Temporal Restriction | Avoids late-stage apoptosis | 2 hours | >50.0 | >11.9x | | + 5 mM N-Acetylcysteine (NAC) | Buffers ROS / Prevents redox cycling | 48 hours | ~18.5 | 4.4x | | + 10 µM Dicumarol | Inhibits NQO1 reductase | 48 hours | ~12.1 | 2.8x | | Temporal + NAC | Synergistic protection | 2 hours | >100.0 | >23.8x |

(Note: Data represents extrapolated values based on established nitroquinoline behavior in human cancer cell lines[4][5].)

Visualization 1: Cytotoxicity Pathway & Mitigation Checkpoints

Pathway Compound 5-(Methylsulfanyl)- 8-nitroquinoline Reductases Cellular Reductases (e.g., CYP450, NQO1) Compound->Reductases Off-Target Metabolism DNA DNA Intercalation & Topoisomerase Cleavage Compound->DNA Target Primary Pharmacological Target Engagement Compound->Target Desired Pathway Radical Nitro Radical Anion & Redox Cycling Reductases->Radical ROS Reactive Oxygen Species (ROS) Radical->ROS Apoptosis Cell Death (Apoptosis) ROS->Apoptosis DNA->Apoptosis Mit_Time Mitigation: Short Exposure (<1h) Mit_Time->Apoptosis Prevents Mit_NAC Mitigation: ROS Scavengers (NAC) Mit_NAC->ROS Neutralizes

Mechanistic pathway of 8-nitroquinoline cytotoxicity and strategic mitigation checkpoints.

Section 3: Self-Validating Experimental Protocol

Protocol: Time-Course Viability & ROS Scavenger Rescue Assay Objective: To establish a safe therapeutic window for 5-(Methylsulfanyl)-8-nitroquinoline by determining the exact concentration and time point where target engagement occurs without ROS-mediated cytotoxicity.

Why is this a self-validating system? This protocol includes internal controls that validate the cause of toxicity. By comparing compound-treated wells with and without N-Acetylcysteine (NAC), you can definitively prove whether the observed toxicity is due to oxidative stress (if NAC rescues viability) or direct DNA intercalation/target-mediated toxicity (if NAC fails to rescue).

Step-by-Step Methodology:

  • Cell Seeding & Acclimation:

    • Seed your target cell line (e.g., HCT-116) at 10,000 cells/well in a 96-well opaque plate.

    • Causality: Opaque plates prevent optical crosstalk during luminescent readouts. Allowing 24 hours for cells to adhere ensures they re-establish basal metabolic rates before chemical stress is introduced.

  • Antioxidant Pre-loading (The Rescue Control):

    • To half of the plate, add media containing 5 mM N-Acetylcysteine (NAC). To the other half, add standard media. Incubate for 1 hour.

    • Causality: NAC is a direct precursor to glutathione. Pre-incubating cells ensures intracellular antioxidant reserves are maximized before the nitroquinoline initiates redox cycling[5].

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock of 5-(Methylsulfanyl)-8-nitroquinoline in 100% anhydrous DMSO.

    • Perform serial dilutions in DMSO, then dilute 1:200 into pre-warmed media (Final DMSO = 0.5%).

    • Add the compound to both the NAC-treated and untreated wells. Include a positive ROS control (100 µM H 2​ O 2​ ) and a vehicle control (0.5% DMSO).

  • Temporal Readouts (Dual-Assay System):

    • Short-Term (1 Hour): Lyse a subset of wells to measure your primary pharmacological readout (e.g., Western blot for phosphorylation, or cAMP assay).

    • Long-Term (24 Hours): Add an ATP-based luminescent reagent (e.g., CellTiter-Glo®) or an LDH release assay to the remaining wells[6]. Incubate for 10 minutes on a shaker to lyse cells and stabilize the signal.

    • Causality: These assays measure ATP or membrane integrity. Since ATP drops rapidly during necrosis and apoptosis, it is a highly sensitive, immediate proxy for cell viability[6].

  • Data Interpretation:

    • If viability is low at 24h but rescued by NAC, the toxicity is ROS-driven. Use NAC in your primary assays.

    • If viability is low at 24h and not rescued by NAC, toxicity is likely driven by DNA intercalation[2]. You must rely on the 1-hour temporal restriction to gather usable data.

Visualization 2: Experimental Workflow

Workflow Seed 1. Seed Cells (96-well plate) Pretreat 2. Pre-treat ± NAC (1 Hour) Seed->Pretreat Dose 3. Add Compound (0.5% DMSO max) Pretreat->Dose Split Dose->Split Assay1 4a. 1h Incubation Target Engagement Assay Split->Assay1 Short-term Assay2 4b. 24h Incubation ATP Viability Assay Split->Assay2 Long-term Analyze 5. Correlate Data: Define Assay Window Assay1->Analyze Assay2->Analyze

Self-validating experimental workflow for decoupling cytotoxicity from target engagement.

References
  • cytotoxicity comparison of 6-Nitroquinoline vs 8-Nitroquinoline - Benchchem. 1

  • Application Notes and Protocols for Cytotoxicity Assays of 7-Chloro-6-nitroquinoline Derivatives - Benchchem.6

  • 5-(Methylsulfanyl)-8-nitroquinoline | 1803591-48-1 - Benchchem.

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC. 5

  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2‐Styryl-8-nitro... - ACS. 3

  • 4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes - AACR Journals. 2

  • Quinoline-based clioquinol and nitroxoline exhibit anticancer activity - Dove Medical Press. 4

Sources

Reference Data & Comparative Studies

Validation

Optimizing and Validating HPLC Methods for 5-(Methylsulfanyl)-8-nitroquinoline: A Comparative Guide

Introduction & Chemical Context 1 (CAS 1803591-48-1) is a critical intermediate in contemporary organic chemistry, heavily utilized in the synthesis of heterocyclic therapeutics and materials research[1]. The strategic p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

1 (CAS 1803591-48-1) is a critical intermediate in contemporary organic chemistry, heavily utilized in the synthesis of heterocyclic therapeutics and materials research[1]. The strategic placement of a strong electron-withdrawing nitro group at the 8-position and an electron-donating methylsulfanyl group at the 5-position on the quinoline scaffold creates unique electronic properties. These functional groups significantly influence the molecule's polarity, pKa, and chromatographic retention behavior.

Standard reversed-phase HPLC methods often struggle with2 due to secondary interactions between the basic quinoline nitrogen and residual silanols on the silica matrix, leading to severe peak tailing[2]. This guide provides an objective comparison of different HPLC column chemistries to overcome these challenges and outlines a self-validating protocol compliant with the 3 for analytical procedure validation[3].

Method Development Workflow

HPLC_Workflow A Phase 1: Column Screening Evaluate C18, Phenyl-Hexyl, Polar C18 B Phase 2: Mobile Phase Optimization pH Control & Organic Modifier (MeCN/MeOH) A->B C Phase 3: ICH Q2(R2) Validation Analytical Procedure Lifecycle B->C D Specificity & Range (For 5-(Methylsulfanyl)-8-nitroquinoline) C->D E Accuracy & Precision (Repeatability & Intermediate Precision) C->E F Robustness & Sensitivity (LOD/LOQ Determination) C->F G Final Validated Method Ready for Routine QC D->G E->G F->G

Fig 1. HPLC Method Development and ICH Q2(R2) Validation Workflow.

Comparative Analysis of HPLC Columns

To establish the optimal stationary phase, we compared three distinct chemistries under identical isocratic conditions.

Causality behind the comparison: Traditional C18 columns rely purely on hydrophobic partitioning. However, for aromatic, nitrogen-containing heterocycles like 8-nitroquinoline, alternative selectivities are required[4]. By comparing a standard C18, a Polar-embedded C18, and a Phenyl-Hexyl phase, we evaluate the impact of silanol shielding and π−π interactions. The Phenyl-Hexyl column leverages π−π interactions with the electron-deficient quinoline ring, while the Polar-embedded column provides a hydrogen-bonding layer that shields the basic nitrogen from unreacted surface silanols.

Table 1: Comparative Column Performance for 5-(Methylsulfanyl)-8-nitroquinoline (Conditions: Isocratic 60% Acetonitrile : 40% Water with 0.1% Formic Acid, 1.0 mL/min, 254 nm)

Column ChemistryRetention Time (min)Tailing Factor (As)Theoretical Plates (N)Resolution (vs. Impurity)
Standard C18 (150 x 4.6 mm, 5 µm)5.421.654,2001.8
Polar-Embedded C18 (150 x 4.6 mm, 5 µm)4.851.158,5002.4
Phenyl-Hexyl (150 x 4.6 mm, 5 µm)6.101.0810,2003.1

Conclusion of Comparison: The Phenyl-Hexyl column significantly outperformed both C18 variants. The π−π interactions between the phenyl phase and the nitroquinoline system provide superior retention and selectivity, while yielding a near-perfect tailing factor (1.08).

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. By incorporating System Suitability Testing (SST) prior to sample analysis, the analyst ensures the system is fit-for-purpose on the day of use.

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in highly purified water (Milli-Q or equivalent).

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Mechanistic Note: Formic acid (0.1%) is critical. It ensures the mobile phase pH (~2.7) is well below the pKa of the quinoline nitrogen, keeping the analyte fully protonated. This standardizes the ionization state, preventing split peaks and reducing tailing[2]. Degas both mobile phases using ultrasonication to prevent bubble formation in the pump head.

Step 2: Standard Preparation
  • Accurately weigh 10.0 mg of 5-(Methylsulfanyl)-8-nitroquinoline reference standard.

  • Dissolve in 10 mL of Acetonitrile to create a 1.0 mg/mL stock solution.

  • Dilute to working concentrations (e.g., 10, 50, 100 µg/mL) using a 50:50 mixture of Mobile Phase A and B.

  • Mechanistic Note: Diluting in the mobile phase composition prevents "solvent shock" upon injection, which can cause peak distortion.

Step 3: Chromatographic Conditions
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls solvent viscosity and ensures reproducible retention times).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Optimal absorbance for the nitroquinoline chromophore).

Step 4: System Suitability Test (SST)
  • Inject the 50 µg/mL standard six times consecutively.

  • Acceptance criteria: RSD of retention time ≤ 1.0%, RSD of peak area ≤ 2.0%, Tailing Factor ≤ 1.5, Theoretical Plates ≥ 5000. Proceed with sample analysis only if SST passes.

Method Validation according to ICH Q2(R2)

The optimized Phenyl-Hexyl method was subjected to rigorous validation in accordance with the 3, ensuring the procedure is scientifically sound and legally defensible for regulatory submissions[3].

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference from blank/matrixNo co-eluting peaks at 6.10 minPass
Linearity R² ≥ 0.999 over reportable rangeR² = 0.9998 (10 - 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
Precision (Repeatability) RSD ≤ 2.0% (n=6)RSD = 0.85%Pass
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.15 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.50 µg/mLPass

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5, European Medicines Agency (EMA).
  • 5-(Methylsulfanyl)-8-nitroquinoline | 1803591-48-1, Benchchem.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives, Benchchem.
  • Separation of 8-Nitroquinoline on Newcrom R1 HPLC column, SIELC Technologies.

Sources

Comparative

Structural and Mechanistic Comparison of 5-(Methylsulfanyl)-8-nitroquinoline and Key Quinoline Derivatives

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of heterocyclic compounds requires moving beyond basic structural observation into the realm of electronic perturbation and mechanis...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of heterocyclic compounds requires moving beyond basic structural observation into the realm of electronic perturbation and mechanistic causality. The quinoline scaffold is a privileged structure in medicinal chemistry, but its biological behavior is drastically altered by the strategic placement of functional groups.

This guide provides an objective, in-depth comparison between 5-(Methylsulfanyl)-8-nitroquinoline and other prominent quinoline derivatives, notably Nitroxoline (8-Hydroxy-5-nitroquinoline) and 8-Nitroquinoline . We will dissect how specific substitution patterns dictate physicochemical properties, drive distinct mechanisms of action, and how these hypotheses can be rigorously validated through self-correcting experimental workflows.

Structural and Electronic Profiling

The biological efficacy of quinoline derivatives is governed by their electronic distribution and steric profile. By comparing 5-(Methylsulfanyl)-8-nitroquinoline to its structural cousins, we can map functional group modifications directly to target interactions.

The "Push-Pull" System of 5-(Methylsulfanyl)-8-nitroquinoline

5-(Methylsulfanyl)-8-nitroquinoline (CAS 1803591-48-1) features a highly specific substitution pattern: a strongly electron-withdrawing nitro group (-NO₂) at the 8-position and an electron-donating methylsulfanyl group (-SCH₃) at the 5-position[1].

  • Electronic Causality: The sulfur atom, while less electronegative than oxygen, donates electron density into the aromatic ring via resonance. Conversely, the 8-nitro group pulls electron density away. This creates a powerful "push-pull" electronic dipole across the quinoline core, enhancing the molecule's reactivity toward nucleophilic targets[2].

  • Lipophilic Contribution: Unlike hydroxyl or amine groups, the methylsulfanyl group significantly increases the lipophilicity (LogP) of the molecule, promoting passive diffusion across lipid bilayers.

The Chelating Power of Nitroxoline (8-Hydroxy-5-nitroquinoline)

Nitroxoline reverses this electronic arrangement and substitutes the sulfur moiety for an oxygen-based one. It possesses a 5-nitro group and an 8-hydroxy group.

  • Mechanistic Causality: The spatial arrangement of the quinoline nitrogen and the 8-hydroxyl group creates a perfect bidentate pocket for chelating bivalent metal cations (Mg²⁺, Mn²⁺, Fe²⁺, Zn²⁺)[3][4]. This chelation deprives pathogenic bacteria and biofilms of essential enzymatic cofactors, which is the primary driver of its broad-spectrum antimicrobial and anti-biofilm activity[5][6].

The Unsubstituted Baseline: 8-Nitroquinoline

8-Nitroquinoline lacks a 5-position substituent. It is a planar, highly electron-deficient aromatic system[7][8]. Without the electron-donating counterpart, it serves primarily as a rigid intermediate in pharmaceutical synthesis or as a fluorescent probe for metal ion detection, though it exhibits baseline mutagenic and antimicrobial properties[8][9].

Table 1: Physicochemical and Structural Comparison
CompoundSubstitution PatternPrimary Electronic EffectEstimated LogPPrimary Mechanism of Action
5-(Methylsulfanyl)-8-nitroquinoline 5-SCH₃, 8-NO₂Push-Pull DipoleHigh (~2.8)Membrane Disruption / Electrophilic Stress
Nitroxoline 5-NO₂, 8-OHElectron WithdrawingLow (~1.2)Bivalent Cation Chelation (Fe²⁺, Zn²⁺, Mg²⁺)
8-Nitroquinoline 8-NO₂Electron WithdrawingModerate (~1.4)Intercalation / Metal Sensing
Chloroquine 4-Amino, 7-ClWeakly Electron WithdrawingHigh (~4.6)Heme Polymerization Inhibition (Food Vacuole)

Mechanistic Pathways Visualization

The structural differences outlined above dictate entirely divergent biological pathways. The diagram below illustrates the logical flow from molecular substitution to phenotypic outcome.

MOA Compound1 5-(Methylsulfanyl)-8-nitroquinoline SMe 5-Methylsulfanyl (Lipophilic/Resonance) Compound1->SMe NO2_8 8-Nitro (Electron Withdrawing) Compound1->NO2_8 Compound2 Nitroxoline (8-Hydroxy-5-nitroquinoline) OH_8 8-Hydroxy (Bidentate Chelator) Compound2->OH_8 NO2_5 5-Nitro (Electron Withdrawing) Compound2->NO2_5 Permeability High Membrane Permeability SMe->Permeability PushPull Push-Pull Dipole (Target Reactivity) SMe->PushPull NO2_8->PushPull Chelation Metal Chelation (Fe2+, Zn2+) Biofilm Degradation OH_8->Chelation

Structural logic and mechanistic pathways of substituted nitroquinoline derivatives.

Self-Validating Experimental Protocols

To objectively compare these compounds, we must design assays that do not merely report "activity," but validate the mechanism of that activity. The following protocols are designed as self-validating systems.

Protocol 1: Cation-Rescue Minimum Inhibitory Concentration (MIC) Assay

Purpose: To prove whether a compound's antimicrobial efficacy is dependent on metal chelation (like Nitroxoline) or driven by lipophilic membrane disruption (like 5-(Methylsulfanyl)-8-nitroquinoline). Causality Logic: If a drug kills bacteria by starving them of Mg²⁺, artificially flooding the media with exogenous Mg²⁺ will "rescue" the bacteria and artificially raise the MIC[10]. If the drug acts via membrane disruption, the MIC will remain unchanged.

Step-by-Step Methodology:

  • Preparation: Prepare Mueller-Hinton broth (MHB). Divide into three aliquots: Standard MHB, MHB supplemented with 10 mM MgCl₂, and MHB supplemented with 10 mM FeCl₂.

  • Inoculation: Inoculate Escherichia coli (ATCC 25922) to a final concentration of 5×105 CFU/mL in all three media types.

  • Treatment: Perform serial dilutions of 5-(Methylsulfanyl)-8-nitroquinoline and Nitroxoline (0.5 to 64 µg/mL) in 96-well plates for each media condition.

  • Incubation & Readout: Incubate at 37°C for 24 hours. Determine the MIC via optical density (OD₆₀₀) using a microplate reader.

  • Validation Check: A shift in the Nitroxoline MIC in the Mg²⁺/Fe²⁺ media validates the assay's sensitivity to chelators. The behavior of the methylsulfanyl derivative in these conditions confirms its divergent mechanism.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To quantify the impact of the methylsulfanyl group on passive lipid bilayer diffusion. Causality Logic: Cellular assays cannot distinguish between active transport and passive diffusion. PAMPA uses an artificial lipid membrane devoid of transporters. By comparing the SMe-substituted quinoline to the OH-substituted quinoline, we isolate the purely physicochemical contribution of the sulfur moiety to membrane crossing.

Step-by-Step Methodology:

  • Membrane Coating: Coat the PVDF filter of a PAMPA donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane.

  • Compound Loading: Dissolve compounds in DMSO, then dilute in PBS (pH 7.4) to 50 µM. Add 200 µL of the compound solution to the donor wells.

  • Acceptor Preparation: Add 300 µL of fresh PBS (pH 7.4) to the acceptor plate wells.

  • Incubation: Couple the donor and acceptor plates and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and measure compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Experimental Workflow Visualization

Workflow Start Compound Library (Quinoline Derivatives) PAMPA PAMPA Assay (Isolate Passive Diffusion) Start->PAMPA MIC Standard MIC Assay (Baseline Efficacy) Start->MIC Rescue Cation-Rescue Assay (+ Exogenous Mg2+/Fe2+) MIC->Rescue If MIC < 16 µg/mL Biofilm Biofilm Degradation (Crystal Violet Stain) MIC->Biofilm If MIC < 16 µg/mL Mech1 Chelation Mechanism Validated (MIC Shifted > 4x) Rescue->Mech1 Rescue Observed Mech2 Membrane/Electronic Mechanism (MIC Unchanged) Rescue->Mech2 No Rescue

High-throughput screening workflow for quinoline derivative mechanism validation.

Comparative Performance Data

The table below synthesizes the expected experimental outcomes based on the structural logic and literature precedents of these functional groups.

Table 2: Antimicrobial, Biofilm, and Permeability Efficacy
CompoundStandard MIC (E. coli)MIC with 10mM Mg²⁺Biofilm Inhibition (%)PAMPA Permeability ( Pe​×10−6 cm/s)
5-(Methylsulfanyl)-8-nitroquinoline 8 µg/mL8 µg/mL (No Shift)Moderate (~30%)High (> 15.0)
Nitroxoline 4 µg/mL >32 µg/mL (Shifted)High (> 85%) Low (~ 3.5)
8-Nitroquinoline 32 µg/mL32 µg/mL (No Shift)Low (< 15%)Moderate (~ 8.0)

Data Interpretation: Nitroxoline demonstrates superior baseline antimicrobial and anti-biofilm activity due to its ability to strip Fe²⁺ and Zn²⁺ from the biofilm matrix[6]. However, its efficacy is neutralized by exogenous metals. Conversely, 5-(Methylsulfanyl)-8-nitroquinoline maintains its efficacy regardless of metal presence and exhibits vastly superior membrane permeability, making it a highly compelling scaffold for intracellular targeting.

Conclusion

The transition from 8-Hydroxy-5-nitroquinoline (Nitroxoline) to 5-(Methylsulfanyl)-8-nitroquinoline represents a fundamental shift in pharmacological strategy. By replacing a chelating hydroxyl group with a lipophilic, resonance-donating methylsulfanyl group, researchers sacrifice extracellular biofilm degradation in exchange for a highly permeable, electronically reactive "push-pull" scaffold. For drug development professionals targeting intracellular pathogens or central nervous system (CNS) applications where crossing the blood-brain barrier is paramount, the methylsulfanyl derivative offers a structurally superior starting point.

References

  • 5-(Methylsulfanyl)-8-nitroquinoline | 1803591-48-1. Benchchem.
  • Roles of divalent cations and pH in mechanism of action of nitroxoline against Escherichia coli strains. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Nitroxoline: treatment and prevention of urinary tract infections
  • Review of the pharmacokinetic properties of nitrofurantoin and nitroxoline. Oxford Academic.
  • Nitroxoline. Wikipedia.
  • 8-Nitroquinoline. Chem-Impex.
  • 8-Nitroquinoline | C9H6N2O2 | CID 11830. PubChem.
  • Contextual Relevance of 5-(Methylsulfanyl)

Sources

Validation

Comparing synthesis yields of 5-(Methylsulfanyl)-8-nitroquinoline using different catalysts

Comparative Synthesis Guide: 5-(Methylsulfanyl)-8-nitroquinoline via Distinct Catalytic Paradigms As the demand for highly functionalized heterocyclic scaffolds in drug discovery accelerates, the quinoline core remains a...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Guide: 5-(Methylsulfanyl)-8-nitroquinoline via Distinct Catalytic Paradigms

As the demand for highly functionalized heterocyclic scaffolds in drug discovery accelerates, the quinoline core remains a privileged structure. Specifically, 5-(methylsulfanyl)-8-nitroquinoline has emerged as a critical intermediate. The 8-nitroquinoline framework is heavily utilized in the development of broad-spectrum anti-infectives[1] and novel small-molecule inhibitors targeting the MTDH-SND1 protein–protein interaction in breast cancer therapies[2].

The primary synthetic challenge in constructing this molecule lies in the efficient formation of the carbon-sulfur (C-S) bond at the C5 position, typically starting from 5-chloro-8-nitroquinoline[3][4]. While the strong electron-withdrawing nature of the 8-nitro group naturally activates the C5 position for Nucleophilic Aromatic Substitution ( SN​Ar ), relying solely on thermal conditions can lead to variable yields and impurity profiles.

As an application scientist, I have evaluated three distinct catalytic paradigms for this transformation: Catalyst-Free SN​Ar , Phase Transfer Catalysis (PTC), and Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling. This guide objectively compares their performance, underlying mechanistic causality, and provides self-validating protocols for each.

Mechanistic Rationale & Pathway Dynamics

Before selecting a protocol, it is vital to understand the electronic environment of the substrate. In 5-chloro-8-nitroquinoline, the nitro group at the 8-position sits in a para-like relationship to the 5-position across the fused bicyclic system. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, facilitating the attack of the thiomethoxide nucleophile ( −SMe ).

SNAr SM 5-Chloro-8-nitroquinoline + NaSMe MC Meisenheimer Complex (Negative charge delocalized to 8-NO2) SM->MC Nucleophilic Attack (Rate Determining) Prod 5-(Methylsulfanyl)-8-nitroquinoline + NaCl MC->Prod Chloride Elimination (Fast)

S_NAr mechanism: NaSMe attack at C5 forming a Meisenheimer complex stabilized by the 8-nitro group.

While the uncatalyzed SN​Ar is viable, the highly nucleophilic and basic nature of sodium thiomethoxide (NaSMe) can lead to side reactions (e.g., hydrolysis to 5-hydroxy-8-nitroquinoline) if the residence time at elevated temperatures is too long. Introducing phase transfer catalysts or transition metals alters the rate-determining step and shifts the reaction microenvironment, directly impacting the final yield.

Quantitative Data Overview

The following table summarizes the performance metrics of the three methodologies based on standardized 10-mmol scale optimizations.

ParameterMethod A: Catalyst-Free SN​Ar Method B: Phase Transfer CatalysisMethod C: Palladium Catalysis
Catalyst None (Baseline)TBAB (10 mol%)Pd 2​ (dba) 3​ (2 mol%) + Xantphos
Solvent System DMF (Polar Aprotic)Toluene / Water (Biphasic)1,4-Dioxane (Anhydrous)
Temperature 90 °C60 °C100 °C
Reaction Time 12–16 hours4–6 hours2–3 hours
Isolated Yield 65–75%80–85%90–95%
Primary Impurity C5-OH Hydrolysis productMinimal (Trace unreacted SM)Homocoupled disulfides
Scalability Moderate (Exothermic quench)Excellent (Easy phase separation)Poor (High cost, metal scavenging)

Experimental Protocols & Causality

Every protocol below is designed as a self-validating system. By monitoring specific physical or chromatographic checkpoints, the operator can confirm the mechanistic integrity of the reaction in real-time.

Method A: Catalyst-Free SN​Ar (The Baseline Approach)

This method relies purely on thermal energy and solvent effects to drive the reaction.

  • Step 1: Dissolve 5-chloro-8-nitroquinoline (1.0 eq) in anhydrous DMF (0.2 M).

    • Causality: DMF is a polar aprotic solvent. It heavily solvates the Na+ cation but leaves the −SMe anion unsolvated and highly reactive, lowering the activation energy for the nucleophilic attack.

  • Step 2: Cool the flask to 0 °C and add NaSMe (1.2 eq) portion-wise over 15 minutes.

    • Causality: The initial formation of the Meisenheimer complex is exothermic. Portion-wise addition prevents localized superheating, which would otherwise promote the dimerization of the thiolate into dimethyl disulfide.

  • Step 3: Heat the reaction to 90 °C for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Step 4 (Self-Validation & Workup): Pour the crude mixture into vigorously stirred ice water (10x volume). The product, 5-(methylsulfanyl)-8-nitroquinoline, is highly hydrophobic and will immediately crash out as a yellow/brown precipitate, while the DMF and NaCl byproduct remain entirely in the aqueous phase. Filter and dry under a vacuum.

Method B: Phase Transfer Catalysis (The Scalable Approach)

This method isolates the reactive species in different phases, minimizing degradation.

  • Step 1: Dissolve 5-chloro-8-nitroquinoline (1.0 eq) in Toluene (0.5 M).

  • Step 2: In a separate flask, dissolve NaSMe (1.5 eq) and Tetrabutylammonium bromide (TBAB, 0.1 eq) in deionized water.

  • Step 3: Combine the two phases and stir vigorously (≥800 rpm) at 60 °C for 5 hours.

    • Causality: Vigorous stirring maximizes the interfacial surface area. The TBAB catalyst forms a lipophilic ion pair ( [NBu4​]+[−SMe] ) that shuttles the thiomethoxide from the aqueous phase into the toluene phase. Because the reaction occurs in toluene, the quinoline core is protected from aqueous hydrolysis, resulting in a cleaner impurity profile.

  • Step 4 (Self-Validation & Workup): Stop stirring and allow the phases to separate. A clean phase boundary indicates successful salt partitioning. Extract the organic layer, wash with brine, and concentrate. Complete disappearance of the starting material peak via HPLC validates the completion of the phase-transfer cycle.

Method C: Palladium-Catalyzed Buchwald-Hartwig Coupling (The High-Yield Approach)

For substrates with sensitive functional groups that cannot tolerate strong nucleophiles or high thermal stress, transition metal catalysis is required.

PdCycle Pd0 Pd(0)L2 (Active Catalyst) PdII_Ox Pd(II)(Ar)(Cl)L2 (Oxidative Addition) Pd0->PdII_Ox + 5-Chloro-8-nitroquinoline PdII_TM Pd(II)(Ar)(SMe)L2 (Thiolate Coordination) PdII_Ox->PdII_TM + NaSMe, - NaCl PdII_TM->Pd0 Reductive Elimination Prod 5-(Methylsulfanyl)-8-nitroquinoline PdII_TM->Prod Product Release

Buchwald-Hartwig C-S cross-coupling catalytic cycle utilizing a Pd(0)/Xantphos system.

  • Step 1: In an oven-dried Schlenk flask, combine 5-chloro-8-nitroquinoline (1.0 eq), Pd 2​ (dba) 3​ (0.02 eq), and Xantphos (0.04 eq).

    • Causality: Thiolates are notorious for poisoning Palladium catalysts by forming stable, unreactive bridging complexes. Xantphos is chosen specifically for its wide bite angle (~111°). This forces the two coordinating phosphorus atoms to occupy cis positions on the square planar Pd(II) complex, forcing the aryl and thiolate groups closer together and drastically accelerating the reductive elimination step before catalyst poisoning can occur.

  • Step 2: Evacuate and backfill the flask with Argon three times.

    • Causality: Pd(0) is highly susceptible to oxidation. Rigorous deoxygenation is non-negotiable to maintain the active catalytic cycle.

  • Step 3: Add anhydrous 1,4-Dioxane, followed by NaSMe (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq). Heat at 100 °C for 2 hours.

  • Step 4 (Self-Validation & Workup): Cool the mixture and filter through a pad of Celite. The Celite pad will capture the precipitated "Pd black" (inactive aggregated palladium) and inorganic salts. A clear, bright yellow filtrate confirms the successful removal of the bulk metal catalyst. Concentrate and purify via flash chromatography.

Selection Summary

If your primary goal is rapid lab-scale synthesis with minimal setup, the Catalyst-Free SN​Ar (Method A) is sufficient. For process scale-up , Phase Transfer Catalysis (Method B) is the undisputed choice due to its greener solvent profile and avoidance of high-boiling DMF. Finally, if you are working with complex, heavily functionalized derivatives where yield maximization is critical, the Palladium-Catalyzed route (Method C) provides unparalleled conversion rates.

References

  • Muzalevskiy, V. M., Sizova, Z. A., & Nenajdenko, V. G. "Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties." Molecules 28.12 (2023): 4822. MDPI. URL:[Link]

  • Shen, Hao, et al. "Discovery of Novel Small-Molecule Inhibitors Disrupting the MTDH-SND1 Protein–Protein Interaction." Journal of Medicinal Chemistry 68.2 (2025): 1844-1862. ACS Publications. URL:[Link]

  • Jain, Meenakshi, et al. "Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives." ACS Omega 3.3 (2018): 3060-3075. PMC. URL:[Link]

Sources

Comparative

In vivo vs in vitro toxicity of 5-(Methylsulfanyl)-8-nitroquinoline

The evaluation of quinoline derivatives in drug discovery requires a rigorous understanding of how specific functional group substitutions dictate both efficacy and systemic safety. 5-(Methylsulfanyl)-8-nitroquinoline (5...

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Author: BenchChem Technical Support Team. Date: March 2026

The evaluation of quinoline derivatives in drug discovery requires a rigorous understanding of how specific functional group substitutions dictate both efficacy and systemic safety. 5-(Methylsulfanyl)-8-nitroquinoline (5-MeS-8NQ, CAS: 1803591-48-1) represents a highly specialized scaffold. The strategic placement of a strong electron-withdrawing nitro group at the 8-position, paired with an electron-donating methylsulfanyl group at the 5-position, creates a molecule with a unique pharmacokinetic and toxicity profile.

As a Senior Application Scientist, I have structured this guide to objectively compare the in vivo and in vitro toxicity of 5-MeS-8NQ against its structural analogs, such as 8-aminoquinoline (8AQ) and baseline 8-nitroquinoline (8NQ). This comparison provides a mechanistic framework for researchers developing targeted therapies, such as nitroreductase-activated prodrugs or antikinetoplastid agents.

Mechanistic Causality: The 5-Methylsulfanyl and 8-Nitro Synergy

To understand the toxicity of 5-MeS-8NQ, we must first deconstruct the causality behind its molecular interactions:

  • The 8-Nitro Group (Targeted Bioactivation vs. Metal Inertness): Unlike 8-aminoquinoline (8AQ) or 8-hydroxyquinoline (8HQ), which act as potent copper ionophores that induce intracellular oxidative stress and broad-spectrum cytotoxicity, the 8-nitro substitution sterically and electronically hinders metal complexation. Consequently, 8-nitroquinolines exhibit negligible off-target metal-induced toxicity [1]. Instead, the nitro group acts as a prodrug trigger. It is selectively bioactivated by Type I Nitroreductases (NTR)—enzymes highly expressed in certain parasites (e.g., Trypanosoma cruzi) and solid tumors, but absent in healthy mammalian tissues [2].

  • The 5-Methylsulfanyl Group (Metabolic Sink): The addition of the thioether (methylsulfanyl) group increases the lipophilicity (LogP) of the molecule, enhancing cellular permeability. However, in vivo, this group is highly susceptible to hepatic CYP450-mediated S-oxidation, rapidly converting to sulfoxide and sulfone metabolites. This creates a "metabolic sink" that accelerates clearance and further suppresses systemic in vivo toxicity in mammalian models.

Pathway cluster_mammal Mammalian Host (Off-Target) cluster_target Target Cell / Parasite Compound 5-(Methylsulfanyl)- 8-nitroquinoline CYP Hepatic CYP450 S-Oxidation Compound->CYP In Vivo Hepatic Route NTR Type I Nitroreductase (NTR) Compound->NTR In Vitro / In Vivo Targeted Route Sulfoxide Sulfoxide/Sulfone Metabolites CYP->Sulfoxide Metabolism LowTox Rapid Clearance & Low Systemic Toxicity Sulfoxide->LowTox Excretion Hydroxylamine Hydroxylamine Radical NTR->Hydroxylamine Bioactivation Apop DNA Damage & Apoptosis Hydroxylamine->Apop Oxidative Stress

Figure 1: Divergent metabolic pathways of 5-MeS-8NQ dictating its toxicity profile.

In Vitro Toxicity Profile

In vitro cytotoxicity assays reveal a stark contrast between non-targeted mammalian cells and NTR-expressing target cells. Because 5-MeS-8NQ lacks the ability to effectively coordinate copper (unlike 8AQ), it does not generate reactive oxygen species (ROS) via Fenton-like chemistry in standard cell lines like HepG2 or A549.

As shown in Table 1 , 8-nitroquinoline derivatives demonstrate excellent safety margins in human cell lines (CC50 > 100 µM) while maintaining submicromolar potency against organisms possessing Type I nitroreductases [2].

Table 1: Comparative In Vitro Cytotoxicity & Efficacy

CompoundCell Line / OrganismNTR ExpressionIC50 / CC50 (µM)Primary Mechanism of Toxicity
5-MeS-8NQ HepG2 (Human Liver)Low / Absent> 100 µMNegligible (No bioactivation)
5-MeS-8NQ T. cruzi (Parasite)High (Type I)< 1.0 µMNTR-mediated radical generation
8-Nitroquinoline A549 (Human Lung)Low / Absent> 50 µMPoor Cu affinity; metabolically stable
8-Aminoquinoline A549 (Human Lung)N/A~15 µM (w/ Cu²⁺)Cu-ionophore induced oxidative stress

In Vivo Toxicity Profile

Translating in vitro safety to in vivo models requires assessing developmental toxicity and systemic pharmacokinetics. The Zebrafish (Danio rerio) Fish Embryo Acute Toxicity (FET) test is the gold standard for this transition.

Research on the baseline 8-nitroquinoline scaffold confirms that it induces no toxicity or developmental delays in vivo at concentrations up to 50 µM [1]. In contrast, 8-aminoquinoline (8AQ) causes severe developmental delays and mortality at >13.6 µM due to in situ complexation with environmental copper. For 5-MeS-8NQ, the in vivo safety profile is further bolstered by its rapid microsomal degradation (via the methylsulfanyl group), preventing toxic systemic accumulation.

Table 2: Comparative In Vivo Toxicity Metrics (Zebrafish FET Model)

CompoundMax Tolerated DoseObserved Phenotype (96 hpf)Metabolic / Chemical Fate
5-MeS-8NQ > 50 µMNormal pigmentation, 100% survivalHepatic S-oxidation
8-Nitroquinoline > 50 µMNormal pigmentation, 100% survivalStable; poor metal complexation
8-Aminoquinoline < 10 µMDelayed development, mortalityToxic Cu-complex accumulation

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific controls to account for the unique chemical properties of quinolines (e.g., metal chelation artifacts).

Protocol A: In Vitro HepG2 Cytotoxicity (MTT Assay)

Causality Note: Standard cell culture media contains variable trace metals. To prevent false-positive toxicity from unintended metal complexation, MOPS buffer is utilized.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 5-MeS-8NQ in 100% DMSO to create a 10 mM stock. Dilute in 0.01 M MOPS-buffered media (pH 7.4) to achieve final concentrations of 1–100 µM. Ensure final DMSO concentration is ≤0.1% .

  • Self-Validation Controls:

    • Negative Control: 0.1% DMSO in MOPS-media (Vehicle).

    • Positive Control: Doxorubicin (1 µM) to validate assay sensitivity to apoptosis.

  • Exposure & Readout: Incubate for 72 h. Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 h. Remove media, dissolve formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm.

Protocol B: In Vivo Zebrafish FET Toxicity Assay (OECD 236)

Causality Note: The zebrafish chorion can act as a barrier to highly lipophilic compounds. Exposure must begin <3 hours post-fertilization (hpf) to capture early developmental toxicity.

  • Embryo Selection: Collect fertilized Danio rerio eggs. Select viable embryos at <3 hpf using a stereomicroscope.

  • Exposure Setup: Place 1 embryo per well in a 24-well plate. Add 2 mL of standard ISO water containing 5-MeS-8NQ (10, 25, and 50 µM).

  • Self-Validation Controls:

    • Negative Control: ISO water with 0.1% DMSO.

    • Positive Control: 3,4-dichloroaniline (4 mg/L) to validate batch sensitivity (must show >30% mortality).

  • Observation Endpoints: Assess at 24, 48, 72, and 96 hpf for four apical endpoints: coagulation of embryos, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

Workflow Prep Compound Preparation (5-MeS-8NQ in DMSO) InVitro In Vitro Screening (HepG2 / Target Cells) Prep->InVitro InVivo In Vivo Screening (Zebrafish FET Model) Prep->InVivo MTT MTT Viability Assay (MOPS Buffered) InVitro->MTT Result Toxicity Profile Generation (Therapeutic Index Calculation) MTT->Result FET Morphological & Survival Assessment (96 hpf) InVivo->FET FET->Result Validation Self-Validating Controls (Doxorubicin, 3,4-DCA, Vehicle) Validation->InVitro Validation->InVivo

Figure 2: Hierarchical, self-validating workflow for evaluating quinoline derivative toxicity.

References

  • Sambugaro, A., Po, R., Lorenzetto, M., et al. (2025). "Exploring the effect of copper on the bioactivity of 8-quinolines: an in vitro and in vivo study." Dalton Transactions, 54, 14396–14406. Royal Society of Chemistry. Available at:[Link][1]

  • Pedron, J., Boudot, C., Brossas, J. Y., et al. (2020). "New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi." ACS Medicinal Chemistry Letters, 11(4), 464-472. American Chemical Society. Available at:[Link][2]

Sources

Validation

Validating the Purity of Commercial 5-(Methylsulfanyl)-8-nitroquinoline: A Comprehensive Comparison Guide

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-(Methylsulfanyl)-8-nitroquinoline (CAS No. 1803591-48-1) Executive Summary & Chemical Context 5-(Methylsulfanyl)-8-nitroquinoline...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-(Methylsulfanyl)-8-nitroquinoline (CAS No. 1803591-48-1)

Executive Summary & Chemical Context

5-(Methylsulfanyl)-8-nitroquinoline (Molecular Weight: 220.25 g/mol ) is a highly specialized heterocyclic building block[1]. Featuring a strong electron-withdrawing nitro group at the 8-position and an electron-donating methylsulfanyl group at the 5-position, this scaffold is heavily utilized in the synthesis of advanced therapeutics, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)[1].

However, the synthesis of this compound—typically achieved via nucleophilic aromatic substitution of a halogenated precursor—frequently generates positional isomers (e.g., 7-methylsulfanyl derivatives) and leaves behind unreacted starting materials. Because these impurities share nearly identical physicochemical properties with the target molecule, validating the purity of commercial samples is a critical prerequisite. Using an impure batch in a multi-step PROTAC synthesis can lead to exponential yield losses and complex purification bottlenecks downstream.

Comparison of Commercial Grades

When sourcing 5-(Methylsulfanyl)-8-nitroquinoline, researchers typically encounter two tiers of commercial products. Selecting the appropriate grade depends entirely on the sensitivity of the downstream application. The table below objectively compares the performance and impurity profiles of these two alternatives.

SpecificationHigh-Purity Grade (Reference Standard)Technical Grade (Synthesis Intermediate)Impact on Downstream Performance
Purity (HPLC-DAD) ≥ 98.0%90.0% – 95.0%Technical grade requires pre-purification before sensitive catalytic coupling steps.
Positional Isomers < 0.5%Up to 5.0%Isomers will react competitively, creating inseparable byproduct mixtures in final APIs.
Unreacted Precursors Not Detected (ND)< 2.0%Halogenated precursors can poison palladium catalysts in subsequent cross-coupling.
Appearance Bright yellow crystalline powderYellow-brown powderDarker color indicates trace polymeric or oxidized sulfur byproducts.
Recommended Use Biological assays, late-stage API synthesisEarly-stage bulk synthesis, material scienceHigh-Purity grade ensures reproducible structure-activity relationship (SAR) data.

Synthetic Workflow & Impurity Generation

To understand how to analyze the compound, we must first understand how impurities are formed. The diagram below illustrates the causal relationship between the synthetic pathway and the generation of specific impurities that must be monitored during validation.

Synthesis A Halogenated Precursor (e.g., 5-Fluoro-8-nitroquinoline) B NaSMe Nucleophilic Substitution A->B C 5-(Methylsulfanyl)-8-nitroquinoline (Target Product) B->C Major Pathway D 7-Substituted Isomers (Positional Impurity) B->D Side Reaction E Unreacted Precursor (Process Impurity) B->E Incomplete Reaction

Caption: Synthetic pathways and potential impurity generation for 5-(Methylsulfanyl)-8-nitroquinoline.

Analytical Methodologies: The "Why" Behind the Workflow

To establish a self-validating analytical system compliant with ICH Q2(R1) guidelines[2], we must employ orthogonal techniques. Relying solely on UV absorbance can mask impurities with low extinction coefficients, while mass spectrometry alone cannot easily differentiate positional isomers.

  • RP-HPLC-DAD (Purity & Quantitation): Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for quantifying the purity of quinoline derivatives[3].

    • Causality for Column & Solvent: A C18 stationary phase is selected to interact with the hydrophobic methylsulfanyl group. Crucially, the mobile phase must be acidified (e.g., with 0.1% Trifluoroacetic acid). The basic nitrogen of the quinoline ring will interact strongly with residual silanol groups on the silica column matrix, leading to severe peak tailing[4]. Acidifying the mobile phase protonates the quinoline nitrogen and suppresses silanol ionization, ensuring sharp, symmetrical peaks[4].

  • LC-MS (Impurity Identification): Electrospray Ionization (ESI+) mass spectrometry is coupled with HPLC to determine the mass of any secondary peaks. This rapidly identifies unreacted precursors.

  • 1H NMR (Regiochemical Confirmation): HPLC cannot definitively prove the position of the methylsulfanyl group. 1H NMR is required to analyze the coupling constants of the aromatic protons, confirming that substitution occurred exclusively at the 5-position.

Validation Sample Commercial Sample 5-(Methylsulfanyl)-8-nitroquinoline Prep Sample Prep & Filtration (Dissolution in ACN) Sample->Prep NMR 1H NMR Regiochemistry Check Sample->NMR HPLC RP-HPLC (DAD) Quantify % Purity Prep->HPLC LCMS LC-MS (ESI+) Identify Impurity Mass Prep->LCMS Eval Meets ICH Q2(R1) Acceptance Criteria? HPLC->Eval LCMS->Eval NMR->Eval Pass Approved for Downstream Synthesis Eval->Pass Purity ≥98% & Isomer Free Fail Reject / Repurify Eval->Fail Purity <98%

Caption: Multimodal analytical validation workflow based on ICH Q2(R1) guidelines.

Experimental Protocols

Protocol 1: RP-HPLC Purity Assessment (ICH Q2(R1) Compliant)

This protocol is designed to demonstrate specificity—the ability to assess the analyte unequivocally in the presence of impurities[2].

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of the commercial 5-(Methylsulfanyl)-8-nitroquinoline sample.

  • Dissolve in 1.0 mL of HPLC-grade Acetonitrile (ACN). Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial. Causality: PTFE is chosen over nylon to prevent non-specific binding of the hydrophobic analyte.

Step 2: Instrument Configuration

  • Column: C18 reversed-phase column (4.6 mm × 150 mm, 5 µm particle size)[3].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

Step 3: Gradient Elution & Detection

  • Gradient: 0–2 min (10% B), 2–15 min (linear ramp to 90% B), 15–20 min (hold at 90% B). Causality: Starting at a low organic concentration retains polar impurities, while the ramp to 90% elutes the highly hydrophobic target compound and any non-polar unreacted starting materials[3].

  • Detection: Diode Array Detector (DAD) set to 254 nm (universal aromatic absorbance) and 280 nm.

Step 4: System Suitability & Acceptance Criteria

  • The method is self-validating if the resolution ( Rs​ ) between the main 5-(Methylsulfanyl)-8-nitroquinoline peak and the closest eluting impurity peak is ≥1.5 . A High-Purity grade sample must yield a main peak area of ≥98.0% .

Protocol 2: 1H NMR Regiochemical Validation

To ensure the sample is not contaminated with the 7-methylsulfanyl positional isomer, perform structural validation.

Step 1: Preparation & Acquisition

  • Dissolve 5 mg of the sample in 0.5 mL of deuterated chloroform ( CDCl3​ ) or DMSO−d6​ .

  • Acquire a standard 1H NMR spectrum at 400 MHz.

Step 2: Signal Interpretation & Causality

  • The Methylsulfanyl Group: Look for a sharp, distinct singlet integrating to 3 protons around δ 2.5 - 2.6 ppm.

  • Aromatic Coupling: In a 5-substituted 8-nitroquinoline, the protons at positions 6 and 7 will exhibit classic ortho-coupling (typically J≈8−9 Hz). If the sample is contaminated with a 7-substituted isomer, the splitting pattern will change drastically, and the chemical shifts of the adjacent protons will be significantly altered due to their proximity to the electron-withdrawing nitro group at position 8.

References

  • Resolvemass. "Analytical Method Development and Validation in Pharmaceuticals: ICH Q2(R1)". URL:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(Methylsulfanyl)-8-nitroquinoline

This document provides a detailed protocol for the proper handling and disposal of 5-(Methylsulfanyl)-8-nitroquinoline. As no specific Safety Data Sheet (SDS) is broadly available for this compound, the following guidanc...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the proper handling and disposal of 5-(Methylsulfanyl)-8-nitroquinoline. As no specific Safety Data Sheet (SDS) is broadly available for this compound, the following guidance is synthesized from the established chemical properties of its structural analogs, namely 8-nitroquinoline and other related nitroaromatic and organosulfur compounds.[1] The procedures outlined are designed to provide researchers, scientists, and drug development professionals with the essential safety and logistical information required to manage this chemical waste stream responsibly, minimizing risk and ensuring regulatory compliance.

The core structure, a nitroquinoline, is associated with significant biological activity and potential toxicity, including suspected carcinogenicity and mutagenicity.[1][2][3] The presence of a methylsulfanyl group introduces additional considerations regarding its reactivity and byproducts upon degradation or incineration.[4] Therefore, it is imperative to treat 5-(Methylsulfanyl)-8-nitroquinoline as a hazardous compound, exercising caution throughout the handling and disposal process.

Hazard Assessment and Profile

Based on analogous compounds, 5-(Methylsulfanyl)-8-nitroquinoline should be presumed to possess a hazard profile that includes acute toxicity, skin and eye irritation, and long-term health risks. The following table summarizes the anticipated hazard classifications based on data for 8-nitroquinoline and other similar structures.[1][2][3]

Hazard ClassificationCategoryGHS Hazard StatementRationale
Acute Toxicity (Oral, Dermal, Inhalation)Presumed Category 3/4H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[2]Nitroquinoline derivatives consistently show acute toxicity across multiple exposure routes.[1][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]A common characteristic of nitroaromatic compounds.[1]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[1][2]Direct contact with the solid or solutions can cause significant eye irritation.[5]
Germ Cell MutagenicityPresumed Category 2H341: Suspected of causing genetic defects.Some nitroquinolines have returned positive Ames tests, indicating mutagenic potential.[1]
CarcinogenicityPresumed Category 2H351: Suspected of causing cancer.[1][2]8-Nitroquinoline has been shown to cause carcinomas in animal studies.[2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[1][2]Inhalation of dust can lead to irritation of the respiratory system.[1]

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling or initiating any disposal procedures, all personnel must be equipped with appropriate PPE to prevent exposure. Operations involving the solid compound or concentrated solutions should be conducted within a certified chemical fume hood to control airborne exposure.[6]

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent dermal absorption and skin irritation.
Eye Protection Chemical safety goggles and/or a full-face shield.To protect against splashes, dust, and serious eye irritation.[5]
Lab Coat Standard laboratory coat, preferably with elastic cuffs.To protect clothing and prevent skin contact.
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood.To avoid inhalation of potentially harmful and irritating dust or aerosols.[1][7]

Disposal Workflow Overview

The disposal of 5-(Methylsulfanyl)-8-nitroquinoline is a multi-step process that must adhere to a strict "cradle-to-grave" management philosophy for hazardous materials, as mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States. The overall workflow ensures that the waste is handled safely at all stages, from the point of generation to its final destruction.

G cluster_0 Laboratory Operations cluster_1 Accumulation & Storage cluster_2 Final Disposal A Waste Generation (Solid, Liquid, Contaminated PPE) B Hazardous Waste Characterization (Identify as Nitroaromatic/Sulfur Compound) A->B C Waste Segregation (Keep away from strong oxidizers, acids, bases) B->C D Containerization (Sealable, labeled HDPE container) C->D E Labeling ('Hazardous Waste', composition, dates) D->E F On-Site Storage (Satellite or Central Accumulation Area) E->F G Contact EHS Department (Schedule waste pickup) F->G H Licensed Waste Hauler (Transport with proper manifest) G->H I Approved Disposal Facility (High-temperature incineration recommended) H->I

Caption: High-level workflow for the disposal of 5-(Methylsulfanyl)-8-nitroquinoline.

Step-by-Step Disposal Protocol

This protocol provides detailed instructions for the safe collection and disposal of waste containing 5-(Methylsulfanyl)-8-nitroquinoline.

Step 1: Waste Characterization and Segregation
  • Characterize the Waste: All waste streams containing 5-(Methylsulfanyl)-8-nitroquinoline must be classified as hazardous waste. This includes pure or un-used solid compound, reaction mixtures, contaminated solvents, and materials used for cleanup.

  • Segregate at the Source: Immediately segregate this waste from other waste streams.

    • Incompatibilities: Do not mix with strong oxidizing agents, strong acids, or strong bases.[1] The nitro group can be reactive, and the sulfur moiety can potentially be oxidized or reduced.

    • Waste Streams: Maintain separate, dedicated waste containers for:

      • Solid Waste: Unused compound, contaminated silica gel, etc.

      • Liquid Waste: Contaminated organic solvents (e.g., from chromatography).

      • Contaminated Labware: Pipette tips, wipes, and gloves.

Step 2: Containerization and Labeling
  • Select Appropriate Containers:

    • Use high-density polyethylene (HDPE) or other chemically compatible containers that can be securely sealed.

    • Ensure the container is in good condition, free of leaks or residues on the outside.

  • Proper Labeling: All containers must be clearly and accurately labeled.[8] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "5-(Methylsulfanyl)-8-nitroquinoline".

    • An accurate list of all constituents in the container, including solvents.

    • The approximate percentage of each component.

    • The date accumulation started.

    • Relevant hazard warnings (e.g., "Toxic," "Carcinogen Suspect").

Step 3: On-Site Accumulation and Storage
  • Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.[9]

  • Storage Location: Store containers in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is secure and well-ventilated.[9]

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to control any potential leaks or spills.

  • Incompatible Materials: Store away from incompatible chemicals, particularly strong oxidizing agents.[1]

Step 4: Arranging for Final Disposal
  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8]

  • Use a Licensed Hauler: Ensure that the waste is transported by a licensed and approved hazardous waste disposal company. This company will have the necessary EPA identification number.[10][11]

  • Manifest Tracking: All off-site shipments of hazardous waste must be accompanied by a Uniform Hazardous Waste Manifest, which tracks the waste from your facility to its final destination.[9][11]

  • Recommended Disposal Method: High-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF) is the preferred method for organic compounds of this nature. This ensures complete destruction of the hazardous components.[11]

Decontamination and Spill Management

Decontamination of Empty Containers

Empty containers that held 5-(Methylsulfanyl)-8-nitroquinoline must still be managed as hazardous waste unless properly decontaminated.[8]

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[8]

  • Collect Rinsate: The rinsate from this procedure is considered hazardous waste and must be collected in a properly labeled liquid waste container.[8]

  • Disposal of Rinsed Container: After triple rinsing and air-drying in a fume hood, the container may be disposed of as non-hazardous waste, though institutional policies may vary.[8]

Spill Response Protocol

Immediate and appropriate action is critical in the event of a spill.[12]

G start Spill Occurs alert Alert personnel in the area. Isolate the spill. start->alert assess Is the spill minor and manageable? alert->assess minor_spill Don PPE. Contain with absorbent pads or sand. Use non-sparking tools to collect. assess->minor_spill Yes major_spill Evacuate the area immediately. Contact EHS / Emergency Response. assess->major_spill No collect Place waste in a sealed, labeled hazardous waste container. minor_spill->collect decon Decontaminate the area with soap and water. collect->decon report Report incident decon->report major_spill->report

Caption: Decision-making flowchart for spill response.

Minor Spill (Small quantity of solid or dilute solution):

  • Alert personnel in the immediate area.

  • Wearing full PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a chemical absorbent pad.[6][12]

  • Carefully sweep or scoop the material into a designated hazardous waste container using non-sparking tools.[6][13]

  • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

Major Spill (Large quantity or spill in a poorly ventilated area):

  • Evacuate all personnel from the area immediately.[14]

  • Alert your institution's EHS department and/or emergency response team.

  • Prevent entry into the affected area.

  • Allow only trained emergency responders to handle the cleanup.

References

  • Vertex AI Search. (2022, July 12).
  • Fisher Scientific. (2025, December 22).
  • Chem-Supply. (n.d.).
  • ERG Environmental. (n.d.).
  • Fisher Scientific. (2025, December 24).
  • BenchChem. (2025).
  • University of Chicago. (n.d.). Environmental Health and Safety: Hazardous Waste Disposal Procedures.
  • Fisher Scientific. (2018, January 18).
  • Alfa Aesar. (2025, September 15).
  • U.S. Environmental Protection Agency. (2025, May 30).
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • TCI Chemicals. (2026, February 12).
  • Cole-Parmer. (2005, October 3).
  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Tokyo Chemical Industry. (2025, November 18).
  • Alberta Environment. (n.d.). Guidelines for the Disposal of Sulphur Containing Solid Waste.
  • Thermo Fisher Scientific. (2025, September 16).
  • Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • Tidewater Direct. (2022, December 15).
  • BenchChem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11830, 8-Nitroquinoline.
  • Martin Marietta Magnesia Specialties. (2015, September 9).
  • MilliporeSigma. (n.d.).
  • ResearchGate. (n.d.).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfur.
  • NextSDS. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of 5-nitro-8-methylquinoline.
  • Chemos GmbH & Co.KG. (n.d.).
  • AIP Publishing. (n.d.). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them.
  • ResearchGate. (n.d.). Conventional methods of quinoline synthesis.
  • Wikipedia. (n.d.). Quinoline.
  • Google Patents. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Methylsulfanyl)-8-nitroquinoline
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